M1001
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXCUOJVJLTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M1001: An In-depth Technical Guide on its Mechanism of Action as a HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
M1001 is a small molecule that has been identified as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α), a crucial transcription factor in the cellular response to low oxygen conditions.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and the experimental protocols used for its characterization. This compound serves as a valuable research tool for elucidating the physiological and pathological roles of HIF-2α activation.[3]
Core Mechanism of Action: Allosteric Stabilization of the HIF-2α/ARNT Heterodimer
This compound functions as a HIF-2α agonist through a novel allosteric mechanism. It directly binds to the PAS-B domain of the HIF-2α subunit, inducing a critical conformational change that enhances the stability of the heterodimer formed between HIF-2α and its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3]
The key molecular event is the significant displacement of the tyrosine residue Y281 within the PAS-B binding pocket of HIF-2α upon this compound binding.[3][4] This movement of Y281 strengthens the interaction between HIF-2α and ARNT, leading to a more stable and transcriptionally active complex.[3][4] The binding of this compound is stabilized through hydrophobic interactions and a hydrogen bond with the backbone oxygen of residue A277 in the HIF-2α PAS-B domain.[4]
This stabilized HIF-2α/ARNT complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from preclinical studies.
Table 1: Biochemical and Cellular Activities of this compound
| Parameter | Value | Method | Cell Line/System |
| Binding Affinity (Kd) | 667 nM | MicroScale Thermophoresis (MST) | Purified HIF-2α PAS-B domain |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | Purified HIF-2α-ARNT complex |
| Effect on HIF-2 Target Gene Expression | Modest Increase | Quantitative PCR (qPCR) | 786-O cells |
Data sourced from multiple studies.[3][5]
Table 2: Effect of this compound on HIF-2α Target Gene Expression
| Target Gene | Fold Change (vs. Vehicle) | This compound Concentration | Cell Line |
| VEGFA | Not specified | 10 µM | 786-O |
| EPO | Not specified | 10 µM | 786-O |
Note: Specific fold-change values for this compound are not consistently reported in the public domain, with studies generally describing the effect as a "modest increase".[5]
Table 3: Comparison with Other HIF-2α Modulators
| Compound | Class | Target | Binding Affinity (Kd) |
| This compound | Agonist | HIF-2α PAS-B | 667 nM |
| PT2385 | Antagonist | HIF-2α | 23 nM |
| Belzutifan (MK-6482) | Antagonist | HIF-2α PAS-B | ~16 nM |
Comparative data sourced from various publications.[6][7]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in activating the HIF-2α signaling pathway.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the characterization of this compound's activity.
Detailed Experimental Protocols
MicroScale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain
-
This compound compound
-
MST buffer (e.g., PBS, 0.05% Tween-20)
-
Fluorescent dye for labeling (e.g., RED-tris-NTA)
-
MST instrument and capillaries
Protocol:
-
Protein Labeling: The HIF-2α PAS-B domain is labeled with a fluorescent dye according to the manufacturer's instructions. Unconjugated dye is removed using a desalting column.
-
Sample Preparation: A 16-point serial dilution of this compound is prepared in MST buffer. The labeled HIF-2α PAS-B domain is diluted to a final concentration of 50 nM in the same buffer.
-
Binding Reaction: Equal volumes of the diluted this compound solutions and the labeled HIF-2α solution are mixed and incubated for 5 minutes at room temperature.
-
MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis is measured using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the this compound concentration, and the data are fitted to a single-site binding model to determine the Kd.[4][8]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To quantify the effect of this compound on the expression of HIF-2α target genes in a cellular context.
Materials:
-
786-O human renal cell carcinoma cell line (VHL-deficient)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)
-
This compound compound dissolved in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGFA, EPO) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Culture and Treatment: 786-O cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with 10 µM this compound or vehicle (DMSO) for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit, and 1 µg of RNA is reverse-transcribed to cDNA.
-
qPCR: The qPCR is performed in triplicate for each sample using a standard qPCR protocol. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the target gene expression normalized to the housekeeping gene.[9][10]
Preclinical Development and Derivatives
This compound was identified through a high-throughput screening of a large chemical library.[3] While it is characterized as a weak agonist, it has served as a foundational compound for the development of more potent derivatives.[3] For instance, the derivative SD-10 has been shown to have improved agonistic activity.[1] Research has also indicated that HIF-2α agonists like this compound can act synergistically with prolyl hydroxylase (PHD) inhibitors to enhance the transcription of target genes like erythropoietin (EPO).[3] Currently, there are no known clinical trials specifically for this compound, with clinical development in this area being more focused on HIF-2α antagonists for cancer therapy.[3]
References
- 1. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 2. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [en.bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Binding Affinity Quantifications of the Bacteriophage Mu DNA Modification Protein Mom Using Microscale Thermophoresis (MST) [bio-protocol.org]
- 5. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 9. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
M1001: A Technical Guide to a Novel HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
M1001 is a small molecule compound identified as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions as a critical research tool for elucidating the physiological and pathological roles of the HIF-2α signaling pathway. By allosterically stabilizing the HIF-2α/ARNT heterodimer, this compound enhances the transcription of HIF-2α target genes. This technical guide provides a comprehensive overview of the core function of this compound, including its mechanism of action, quantitative biophysical data, detailed experimental protocols for its characterization, and a visual representation of its signaling pathway.
Core Mechanism of Action
This compound exerts its biological effect through direct interaction with the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. This binding event induces a specific conformational change, enhancing the stability of the heterodimeric complex formed between HIF-2α and its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The stabilized HIF-2α/ARNT complex exhibits increased affinity for Hypoxia Response Elements (HREs) within the promoter regions of target genes, leading to their transcriptional activation.
Furthermore, this compound has been observed to reduce the interaction between HIF-2α and the von Hippel-Lindau (VHL) tumor suppressor protein. Under normoxic conditions, VHL targets HIF-2α for proteasomal degradation. By interfering with this interaction, this compound contributes to the stabilization and accumulation of HIF-2α, thereby amplifying its transcriptional activity.
Quantitative Data
The biophysical and cellular activities of this compound have been quantified through various assays. The following tables summarize the key quantitative parameters.
| Parameter | Value | Method | System |
| Binding Affinity (Kd) | ~667 nM | MicroScale Thermophoresis (MST) | Purified HIF-2α PAS-B domain |
| Effect on Gene Expression | Modest Increase | Quantitative PCR (qPCR) / Reporter Gene Assay | 786-O cells |
| Effect on HIF-2α/VHL Interaction | Reduction | Co-Immunoprecipitation | In vitro / Cellular models |
Table 1: Summary of Quantitative Data for this compound
Signaling Pathway
This compound initiates a signaling cascade that culminates in the expression of various genes crucial for cellular adaptation to hypoxia.
M1001: A Technical Guide to a First-in-Class HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of M1001, a small molecule modulator of the hypoxia signaling pathway. This compound is a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor in the cellular response to low oxygen conditions.[1] This document details the discovery, mechanism of action, and experimental protocols related to this compound, serving as a resource for researchers investigating HIF-2α-mediated biological processes and for professionals in the field of drug development.
Discovery and Synthesis
This compound was identified through a high-throughput screening (HTS) of a large chemical library aimed at discovering modulators of the HIF-2α pathway.[2] The initial screening utilized a thermal shift binding assay to identify compounds that bind to the HIF-2α/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein complex.[1][3] this compound emerged as a hit with agonistic properties, distinguishing it from the more commonly studied HIF-2α antagonists.[3]
The chemical name for this compound is 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide.[1] Its molecular formula is C₁₇H₁₇N₃O₂S, and it has a molecular weight of 327.40 g/mol .[1] The synthesis of this compound derivatives has been explored to develop more potent agonists, with compounds like SD-10 showing improved activity.[4][5] The general synthetic strategy for this compound derivatives involves using saccharin (B28170) as a starting material to produce 3-chloro-benzoisothiazole dioxide, which is then reacted with corresponding anilines.[4]
Mechanism of Action
This compound functions as a weak agonist by directly binding to the PAS-B domain of the HIF-2α subunit.[1][2][6] This binding is an allosteric interaction that induces a significant conformational change in the HIF-2α protein.[2] Specifically, the interaction causes a displacement of the tyrosine residue Y281 within the PAS-B binding pocket.[2][3] This structural rearrangement enhances the stability of the heterodimer formed between HIF-2α and its partner protein, ARNT.[1][6]
The stabilized HIF-2α/ARNT complex has a higher affinity for Hypoxia Response Elements (HREs) located in the promoter regions of target genes.[1] This increased binding leads to the transcriptional activation of these genes.[1] Furthermore, this compound has been shown to reduce the interaction between HIF-2α and the von Hippel-Lindau (VHL) tumor suppressor protein, which under normal oxygen conditions, targets HIF-2α for degradation.[6] This reduction in VHL binding further contributes to the stabilization and increased activity of HIF-2α.[6]
Below is a diagram illustrating the signaling pathway of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the HIF-2α Agonist M1001
This document provides a comprehensive technical overview of this compound, a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α). This compound serves as a valuable research tool for investigating the physiological and pathological roles of the HIF-2α signaling pathway. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its signaling pathway and associated experimental workflows.
Core Properties and Mechanism of Action
This compound is a cell-permeable small molecule that functions as a weak agonist of HIF-2α.[1][2] Under normal oxygen levels (normoxia), the HIF-2α subunit is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][4] this compound exerts its biological activity by directly binding to the PAS-B (Per-Arnt-Sim B) domain of the HIF-2α subunit.[5][6] This binding event induces a conformational change that promotes and stabilizes the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][5][6] The stabilized HIF-2α/ARNT complex then translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[2][3] These target genes are involved in critical processes such as angiogenesis, erythropoiesis, and tumorigenesis.[1][5] this compound's action is allosteric, enhancing the transcriptional output of the HIF-2α pathway.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the in vitro activity of this compound.
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Value | Method | Protein Component(s) | Reference |
| Dissociation Constant (Kd) | ~667 nM | MicroScale Thermophoresis (MST) | HIF-2α PAS-B Domain | [1][4][5] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | HIF-2α/ARNT Complex | [4] |
Table 2: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Effective Concentration | 10 µM | 786-O | HIF-2 Target Gene Expression | [1][5] |
| Effective Concentration | 1 - 10 µM | HEK293T | Reduction of HIF-2α/VHL interaction | [5] |
| Target Gene Upregulation | Modest Increase | 786-O | Quantitative Real-Time PCR (qRT-PCR) | [7] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the HIF-2α signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Protocol 1: MicroScale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.[4][7]
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein[7]
-
This compound dissolved in an appropriate solvent (e.g., DMSO)[7]
-
Fluorescent dye for protein labeling (e.g., RED-tris-NTA)[7]
-
MST buffer (e.g., PBS with 0.05% Tween-20)[7]
-
MST instrument[7]
Procedure:
-
Label the purified HIF-2α PAS-B domain with the fluorescent dye according to the manufacturer's instructions.[4][7]
-
Prepare a serial dilution of this compound in MST buffer.[7]
-
Mix the labeled protein (at a constant concentration) with each dilution of this compound.[4]
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the presence of varying concentrations of this compound using an MST instrument.
-
Analyze the data by plotting the change in thermophoresis against the this compound concentration and fit the data to a binding model to determine the dissociation constant (Kd).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the effect of this compound on the mRNA levels of HIF-2 target genes.[5]
Materials:
-
786-O human renal cell carcinoma cells[5]
-
Complete growth medium[1]
-
This compound (dissolved in DMSO)[1]
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., VEGFA) and a housekeeping gene
-
qPCR instrument[5]
Procedure:
-
Cell Seeding and Treatment: Seed 786-O cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 6-24 hours).[1][5]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[5]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using specific primers for HIF-2 target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.[5]
Materials:
-
Cells of interest seeded in a 96-well plate[5]
-
This compound[5]
-
MTT solution[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the this compound dilutions to the respective wells, including a vehicle control.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 4: Western Blotting for Protein Expression
Objective: To detect changes in protein levels (e.g., HIF-2α) following this compound treatment.[5]
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gel and electrophoresis apparatus
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer
-
Primary antibody (e.g., anti-HIF-2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.[5]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[5]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
References
M1001 Target Identification: A Technical Guide to a HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification studies for M1001, a small molecule identified as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α). This compound serves as a critical research tool for investigating the cellular response to hypoxia and the specific functions of the HIF-2α signaling pathway.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its molecular interactions and the workflows used for its characterization.
Core Mechanism of Action: Allosteric Stabilization
This compound functions as a weak agonist by directly binding to the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.[2][3][4] This binding event is stabilized by hydrophobic interactions and a single hydrogen bond with the backbone oxygen of residue A277.[4][5] The interaction induces a significant conformational change, specifically causing a displacement of the tyrosine residue Y281 within the PAS-B binding pocket.[2][4] This structural rearrangement allosterically enhances the stability of the heterodimer formed between HIF-2α and its essential partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2][4]
Under normal oxygen conditions (normoxia), HIF-2α is typically targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][6] this compound's stabilization of the HIF-2α/ARNT complex reduces the physical association between HIF-2α and VHL, thereby preventing its degradation.[2][3] The stabilized HIF-2α/ARNT complex can then translocate to the nucleus, bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activate their transcription.[1][2][6]
Quantitative Data Summary
The interaction and activity of this compound have been characterized through various biophysical and cellular assays. The key quantitative parameters are summarized below for easy comparison.
| Parameter | Value | Method | Cell Line / System | Reference |
| Binding Affinity (Kd) | 667 nM | MicroScale Thermophoresis (MST) | Purified HIF-2α PAS-B domain | [1][2][4][5][7][8][9][10] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | Purified HIF-2α/ARNT Complex | [3][4][8][10] |
| Target Gene Upregulation | Modest Increase at 10 µM | Quantitative Real-Time PCR (qRT-PCR) / Reporter Gene Assay | 786-O renal carcinoma cells | [1][2][5][7][8][10] |
| Effect on Protein Interaction | Reduces VHL binding to HIF-2α | Co-Immunoprecipitation (Co-IP) | In vitro / Cellular | [1][2] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual understanding of the molecular processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound binds HIF-2α, stabilizing the HIF-2α/ARNT complex and promoting transcription.
Caption: Workflow for the identification and characterization of this compound as a HIF-2α agonist.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to identify and characterize this compound's interaction with HIF-2α.
This protocol is used to determine the dissociation constant (Kd) of this compound to its target, the HIF-2α PAS-B domain.[3][9]
-
Objective: To quantify the binding affinity of this compound to the purified HIF-2α PAS-B domain.[7]
-
Materials: Purified recombinant HIF-2α PAS-B domain, this compound in DMSO, fluorescent dye for labeling (e.g., RED-tris-NTA), MST buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM β-mercaptoethanol, 0.05% Tween-20), MST instrument.[3][7][9]
-
Protocol:
-
Protein Labeling: Label the purified HIF-2α PAS-B domain with a fluorescent dye according to the manufacturer's instructions.[3][9]
-
Sample Preparation: Prepare a 16-point, 2-fold serial dilution of this compound in MST buffer containing a constant amount of DMSO (e.g., 1%).[3]
-
Incubation: Mix the labeled HIF-2α PAS-B domain (at a final concentration in the low nM range) with each this compound dilution and incubate to allow the interaction to reach equilibrium.[3]
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement in the instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.[9]
-
Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the this compound concentration. Fit the resulting binding curve using the law of mass action to determine the dissociation constant (Kd).[9]
-
This protocol assesses the direct engagement of this compound with the HIF-2α/ARNT complex by measuring changes in its thermal stability.
-
Objective: To determine if this compound binding stabilizes the HIF-2α/ARNT protein complex.
-
Materials: Purified HIF-2α/ARNT protein complex (approx. 1.5-2 µM), this compound (10-20 µM), SYPRO Orange dye, buffer solution.[1][8]
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified HIF-2α/ARNT complex with SYPRO Orange dye.
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.
-
Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye, which increases as it binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) in the presence of this compound compared to the control indicates ligand binding and stabilization.[4]
-
This protocol quantifies the effect of this compound on the expression of known HIF-2α target genes in a cellular context.[7]
-
Objective: To measure the change in mRNA levels of HIF-2 target genes following this compound treatment.[4]
-
Materials: 786-O renal carcinoma cells (VHL-deficient, leading to high HIF-2α levels), this compound in DMSO, cell culture medium, RNA extraction kit, cDNA synthesis kit, qPCR primers for target genes (e.g., EPO) and a housekeeping gene, qPCR instrument.[7]
-
Protocol:
-
Cell Treatment: Seed 786-O cells and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[7]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.[7]
-
qPCR: Perform quantitative PCR using specific primers for HIF-2α target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.[2][7] A modest increase is expected, consistent with this compound being a weak agonist.[5][7]
-
This protocol is used to determine if this compound affects the interaction between HIF-2α and the VHL protein.
-
Objective: To assess this compound's effect on the HIF-2α/VHL protein-protein interaction.
-
Materials: Cell lysate from cells expressing HIF-2α and VHL, this compound, antibody against HIF-2α, protein A/G beads, wash buffers, SDS-PAGE and Western blotting reagents, antibodies against VHL and HIF-2α for detection.[3]
-
Protocol:
-
Cell Lysate Preparation: Prepare whole-cell lysates from cells treated with either this compound or a vehicle control.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to HIF-2α. Add protein A/G beads to pull down the HIF-2α antibody and any bound proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both HIF-2α (to confirm successful pulldown) and VHL (to detect the co-immunoprecipitated protein).[3]
-
Analysis: A reduced VHL signal in the this compound-treated sample compared to the control indicates that this compound weakens the HIF-2α/VHL interaction.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
M1001: An In-Depth In Vitro Characterization of a Hypoxia-Inducible Factor-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of M1001, a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α). This compound serves as a critical tool for investigating the hypoxia signaling pathway and understanding the therapeutic potential of HIF-2α activation. This document outlines the biochemical and cellular activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is an allosteric agonist that directly binds to the Per-Arnt-Sim (PAS) B domain of the HIF-2α subunit.[1][2] This binding event induces a conformational change within the HIF-2α protein, which enhances the stability of the heterodimer formed between HIF-2α and its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] The stabilized HIF-2α/ARNT complex then translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[1][3] Under normal oxygen conditions, HIF-2α is targeted for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex; however, this compound has been shown to reduce the physical association between HIF-2α and VHL, further promoting HIF-2α stabilization and activity.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of this compound.
Table 1: Biochemical Characterization of this compound
| Parameter | Target | Method | Value | Reference(s) |
| Binding Affinity (Kd) | HIF-2α PAS-B Domain | MicroScale Thermophoresis (MST) | 667 nM | [1][3][4][5][6] |
| Thermal Stabilization (ΔTm) | HIF-2α/ARNT Complex | Thermal Shift Assay (TSA) | +0.8 °C | [1][5][6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | This compound Concentration | Reference(s) |
| HIF-2α Target Gene Expression | 786-O | Modestly increased expression | 10 µM | [4][5][6][7] |
| HIF-2α/VHL Interaction | HEK293T | Reduction of interaction | 1 - 10 µM | [4][8] |
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays of this compound are provided below.
MicroScale Thermophoresis (MST) for Binding Affinity Determination
This protocol outlines the determination of the dissociation constant (Kd) for the interaction between this compound and the HIF-2α PAS-B domain.[1][2][3][9]
Objective: To quantify the binding affinity of this compound to the purified HIF-2α PAS-B domain.
Materials:
-
Purified recombinant HIF-2α PAS-B domain
-
This compound compound
-
Fluorescent labeling dye (e.g., RED-tris-NTA 2nd Generation for His-tagged proteins)
-
MST buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM β-mercaptoethanol, 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling: Label the purified HIF-2α PAS-B domain with the fluorescent dye according to the manufacturer's protocol. The final concentration of the labeled protein should be in the low nanomolar range.
-
Ligand Serial Dilution: Prepare a 16-point 2-fold serial dilution of this compound in MST buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Sample Preparation: Mix equal volumes of the labeled HIF-2α PAS-B domain solution and each this compound dilution. Incubate to allow the binding reaction to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the this compound concentration. Fit the resulting binding curve to a suitable model (e.g., 1:1 binding) to determine the Kd.
Thermal Shift Assay (TSA) for Protein Stabilization
This protocol describes how to measure the change in the melting temperature (Tm) of the HIF-2α/ARNT complex upon binding of this compound.[1][10][11][12][13]
Objective: To assess the stabilizing effect of this compound on the HIF-2α/ARNT heterodimer.
Materials:
-
Purified recombinant HIF-2α/ARNT complex
-
This compound compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
TSA buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Reagent Preparation: Prepare a working solution of the HIF-2α/ARNT complex in TSA buffer. Prepare a working solution of SYPRO Orange dye by diluting the stock 1000-fold in TSA buffer.
-
Sample Preparation: In a 384-well PCR plate, mix the HIF-2α/ARNT complex solution with the SYPRO Orange dye solution. Add this compound or DMSO (vehicle control) to the respective wells.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C while monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. Determine the Tm for each condition. The change in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates the extent of protein stabilization.
Cellular Target Gene Expression Assay (qPCR)
This protocol outlines the quantification of this compound's effect on the expression of HIF-2α target genes in a cellular context.[2][8][10]
Objective: To measure the change in mRNA levels of HIF-2α target genes (e.g., VEGFA, EPO) in response to this compound treatment.
Materials:
-
786-O human renal cell adenocarcinoma cell line (VHL-deficient)
-
Cell culture medium and reagents
-
This compound compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target and housekeeping genes
Procedure:
-
Cell Culture and Treatment: Seed 786-O cells and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for a specified time (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a suitable kit. Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the HIF-2α target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated samples compared to the vehicle control using the comparative CT (ΔΔCT) method.
Conclusion
This compound is a well-characterized in vitro tool for the study of HIF-2α biology. Its defined mechanism as a weak agonist that stabilizes the HIF-2α/ARNT heterodimer and promotes target gene transcription provides a valuable counterpoint to the more extensively studied HIF-2α inhibitors. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their investigations into the physiological and pathological roles of the HIF-2α signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Microscale thermophoresis (MST) - Instituto de Biomedicina de Valencia [ibv.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. eubopen.org [eubopen.org]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. bio-rad.com [bio-rad.com]
M1001: A Technical Guide to its Regulation of HIF-2α Cellular Localization and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule M1001 and its influence on the cellular localization and function of its target, the Hypoxia-Inducible Factor-2α (HIF-2α). This compound acts as an agonist of HIF-2α, a critical transcription factor in the cellular response to low oxygen conditions.[1] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that activates the Hypoxia-Inducible Factor-2α (HIF-2α) signaling pathway.[1] Under normal oxygen (normoxic) conditions, HIF-2α is targeted for proteasomal degradation. However, in low oxygen (hypoxic) conditions, or in the presence of agonists like this compound, HIF-2α is stabilized.[1]
The primary mechanism of this compound involves its direct binding to the PAS-B domain of the HIF-2α protein.[1][2] This binding event induces an allosteric conformational change that promotes the heterodimerization of HIF-2α with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This stabilized HIF-2α/ARNT complex then translocates into the nucleus.[1] Inside the nucleus, the complex binds to Hypoxia Response Elements (HREs) located in the promoter and enhancer regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.[1] Therefore, while this compound is a cell-permeable small molecule, its critical impact on cellular function is mediated by altering the subcellular localization and activity of the HIF-2α protein.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with HIF-2α and its effect on downstream gene expression.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Cell Line/System | Experimental Assay | Reference |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [3] |
| Thermal Shift (ΔTm) | +0.8 °C | HIF-2α-ARNT complex | Thermal-shift assay | [2] |
Table 2: Effect of this compound on HIF-2α Target Gene Expression
| Parameter | Observation | Cell Line | Experimental Assay | Reference |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) | [3] |
Note: The modest increase in target gene expression is consistent with this compound being classified as a weak agonist.[3]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the this compound-mediated HIF-2α signaling pathway and a general workflow for its validation.
Caption: this compound-mediated activation of the HIF-2α signaling pathway.
Caption: Experimental workflow for validating this compound activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
MicroScale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.[3]
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein.[3]
-
This compound dissolved in an appropriate solvent (e.g., DMSO).[3]
-
Fluorescent dye for protein labeling (e.g., RED-tris-NTA).[3]
-
MST buffer (e.g., PBS with 0.05% Tween-20).[3]
-
MST instrument.[3]
Protocol:
-
Label the purified HIF-2α PAS-B domain protein with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the labeled HIF-2α PAS-B domain protein (at a constant concentration) with each concentration of the this compound serial dilution.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the MST instrument.
-
Analyze the change in thermophoresis as a function of this compound concentration to determine the dissociation constant (Kd).
HRE-Luciferase Reporter Assay
Objective: To quantify the agonistic activity of this compound on the HIF-2α signaling pathway.[3]
Materials:
-
786-O-HRE cells (a renal carcinoma cell line with a stable HRE-luciferase reporter construct).[3]
-
This compound dissolved in DMSO.[3]
-
Cell culture medium.[3]
-
Luciferase assay reagent.[3]
-
Luminometer.[3]
Protocol:
-
Seed the 786-O-HRE cells in a 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound (and a vehicle control).[3]
-
Incubate the cells for a specified period (e.g., 24 hours).[3]
-
Lyse the cells and add the luciferase assay reagent.[3]
-
Measure the luminescence using a luminometer to determine the level of HRE-driven luciferase expression.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the upregulation of HIF-2α target genes in response to this compound treatment.[3]
Materials:
-
786-O renal carcinoma cells.[3]
-
This compound dissolved in DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR primers for target genes (e.g., VEGFA, EPO) and a housekeeping gene (e.g., GAPDH).
-
qRT-PCR master mix.
-
Real-Time PCR instrument.
Protocol:
-
Culture 786-O cells to the desired confluency.
-
Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified time.
-
After incubation, harvest the cells and extract total RNA.[3]
-
Synthesize cDNA from the extracted RNA.[3]
-
Perform qRT-PCR using primers for the target genes and the housekeeping gene.[3]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.[3]
Conclusion
This compound is a valuable tool for studying the HIF-2α signaling pathway. Its mechanism of action, centered on promoting the nuclear translocation and transcriptional activity of HIF-2α, is well-characterized through a variety of in vitro and cell-based assays. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and modulate the HIF-2α axis for therapeutic purposes. Future studies could focus on directly visualizing the subcellular distribution of this compound and further elucidating its in vivo efficacy and pharmacokinetics.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of M1001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of M1001, a small molecule modulator of the Hypoxia-Inducible Factor-2α (HIF-2α). This document details its binding affinity, the experimental methodologies used for its characterization, and the pertinent signaling pathway.
Core Executive Summary
This compound is a weak agonist of HIF-2α that binds directly to the PAS-B domain of the HIF-2α subunit.[1] This interaction leads to the stabilization of the HIF-2α/ARNT heterodimer, subsequently promoting the transcription of HIF-2α target genes.[1] The binding affinity of this compound to the HIF-2α PAS-B domain has been quantitatively determined, providing a foundation for its use as a chemical probe in studying HIF-2α signaling. While its equilibrium binding affinity is established, specific kinetic parameters such as association (k_on) and dissociation (k_off) rates are not extensively documented in publicly available literature.
Quantitative Binding Data
The interaction between this compound and the HIF-2α PAS-B domain has been characterized by its dissociation constant (K_d), a measure of binding affinity. A lower K_d value indicates a stronger binding interaction.
| Ligand | Target | Method | Binding Parameter (K_d) | Thermal Shift (ΔT_m) |
| This compound | HIF-2α PAS-B Domain | MicroScale Thermophoresis (MST) | 667 nM[2] | +0.8 °C[3] |
Binding Kinetics
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding properties.
MicroScale Thermophoresis (MST)
MST is a biophysical technique used to quantify biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in molecular size, charge, and hydration shell upon ligand binding.
Objective: To determine the dissociation constant (K_d) of the this compound and HIF-2α PAS-B domain interaction.[2]
Materials:
-
Purified HIF-2α PAS-B domain
-
This compound
-
Fluorescent labeling dye (e.g., NHS-ester dye)
-
MST buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling: The HIF-2α PAS-B domain is fluorescently labeled according to the manufacturer's protocol for the chosen dye. Unconjugated dye is removed by size-exclusion chromatography.
-
Serial Dilution: A series of this compound dilutions are prepared in MST buffer.
-
Incubation: A constant concentration of the labeled HIF-2α PAS-B domain is mixed with each this compound dilution and incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence within the capillaries is monitored.
-
Data Analysis: The change in normalized fluorescence (ΔF_norm) is plotted against the this compound concentration. The resulting binding curve is fitted to a suitable model to derive the K_d value.[2]
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (T_m).
Objective: To assess the stabilizing effect of this compound binding on the HIF-2α/ARNT complex.
Materials:
-
Purified HIF-2α/ARNT protein complex
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Reaction Setup: The purified HIF-2α/ARNT complex is mixed with SYPRO Orange dye and either this compound or a vehicle control in a suitable buffer.
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase in the real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of SYPRO Orange, which increases upon binding to hydrophobic regions of the unfolding protein, is monitored in real-time.
-
Data Analysis: The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined by plotting the negative first derivative of the fluorescence signal against temperature. The change in melting temperature (ΔT_m) between the this compound-treated and control samples is calculated.[3]
Visualizations
HIF-2α Signaling Pathway
The following diagram illustrates the signaling pathway of HIF-2α, which is modulated by this compound.
Caption: HIF-2α signaling under normoxic vs. hypoxic/M1001-induced conditions.
Experimental Workflow for Binding Analysis
This diagram outlines the general workflow for characterizing the binding of a small molecule like this compound to its target protein.
Caption: General workflow for this compound binding characterization.
References
An In-depth Technical Guide to the HIF-2α Agonist M1001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on M1001, a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α). This compound serves as a critical research tool for investigating the physiological and pathological roles of the HIF-2α signaling pathway. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its signaling cascade and experimental applications.
Core Mechanism of Action
This compound is a cell-permeable small molecule that functions as a weak allosteric agonist of HIF-2α.[1][2][3] Under normal oxygen levels (normoxia), the HIF-2α subunit is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][4] this compound exerts its effect by directly binding to a pocket within the Per-Arnt-Sim (PAS) B domain of the HIF-2α subunit.[1][3][4][5][6] This binding event induces a conformational change that stabilizes the heterodimer formed between HIF-2α and its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2][6] The enhanced stability of the HIF-2α/ARNT complex is thought to reduce the binding of VHL to HIF-2α, thereby preventing its degradation.[3] This stabilization allows the HIF-2α/ARNT complex to translocate to the nucleus, bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and initiate their transcription.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the in vitro activity of this compound. It is characterized as a weak agonist.[1]
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Value | Method | Protein Component(s) | Reference |
| Dissociation Constant (Kd) | ~667 nM | MicroScale Thermophoresis (MST) | HIF-2α PAS-B Domain | [1][3][5][7] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | HIF-2α/ARNT Complex | [3] |
Table 2: Cellular Activity and Target Gene Expression
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Effective Concentration | 10 µM | 786-O | HIF-2 Target Gene Expression | [1][5] |
| Effective Concentration | 1 - 10 µM | HEK293T | Reduction of HIF-2α/VHL interaction | [1] |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound, leading to the transcription of HIF-2α target genes.
Caption: this compound promotes HIF-2α stabilization and transcriptional activity.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.[1]
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.[1] Add 100 µL of the this compound dilutions to the wells and include a vehicle control.[1]
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-2 Target Gene Expression
This protocol outlines the steps to measure the effect of this compound on the mRNA levels of HIF-2 target genes.[1]
-
Materials:
-
Cells (e.g., 786-O)
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., VEGFA) and a housekeeping gene
-
qPCR instrument
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 6-24 hours.[1]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.[1]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qRT-PCR using primers for the target genes and a housekeeping gene.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[7]
-
Western Blotting for HIF-2α Protein Levels
This protocol is used to detect changes in HIF-2α protein levels following this compound treatment.[1]
-
Materials:
-
Treated cells
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibody against HIF-2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.[1]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary and secondary antibodies.[1]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
MicroScale Thermophoresis (MST)
This protocol is for determining the binding affinity of this compound to the HIF-2α PAS-B domain.[3][7]
-
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein
-
This compound
-
Fluorescent dye for protein labeling
-
MST buffer
-
MST instrument
-
-
Procedure:
-
Protein Labeling: Label the purified HIF-2α PAS-B domain with a fluorescent dye.[3][7]
-
Sample Preparation: Prepare a serial dilution of this compound and mix with the labeled HIF-2α PAS-B domain.[3][7]
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Data Analysis: Plot the change in thermophoretic movement against the this compound concentration to calculate the dissociation constant (Kd).[2]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound.
Caption: A typical workflow for the in vitro characterization of this compound.
This guide provides a foundational overview of this compound based on the available literature. Further research will continue to elucidate the full therapeutic potential and molecular intricacies of this HIF-2α agonist.
References
Methodological & Application
Application Notes and Protocols for M1001 in Cell Culture
Product Name: M1001 (HIF-2α Agonist)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cell-permeable small molecule that functions as an agonist of Hypoxia-Inducible Factor-2α (HIF-2α), a crucial transcription factor in the cellular response to low oxygen levels.[1] this compound acts by binding directly to the Per-Arnt-Sim (PAS) B domain of the HIF-2α subunit.[2] This interaction promotes the stabilization of the HIF-2α/ARNT heterodimer, leading to the activation and transcription of downstream target genes.[1][2] These target genes are integral to various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumorigenesis.[1][3]
This compound is a valuable tool for investigating the biological roles of HIF-2α.[3] It is frequently studied in the 786-O renal cell carcinoma cell line, a well-established model for HIF-2α signaling.[2][3] This cell line is deficient in the von Hippel-Lindau (VHL) tumor suppressor protein, which normally targets HIF-2α for degradation, resulting in the constitutive stabilization and expression of HIF-2α.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the bioactivity of this compound.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | ~667 nM | - | [3] |
| Effective Concentration | 1 - 10 µM | 786-O, HEK293T | [1][3] |
| Effect | Modestly increased expression of HIF-2 target genes. | 786-O | [3] |
| Effect | Reduction of HIF-2α/VHL interaction. | HEK293T | [1] |
Signaling Pathway
This compound binds to the PAS-B domain of the HIF-2α subunit, stabilizing the HIF-2α/ARNT heterodimer. This complex then translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) on the promoter regions of target genes, thereby initiating transcription.[2]
Experimental Protocols
Protocol 1: General Cell Culture for 786-O Cells
The 786-O human renal cell carcinoma cell line is a recommended model for studying this compound's effects on HIF-2α signaling.[1][3]
Materials:
-
786-O cells (e.g., ATCC® CRL-1932™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺- and Mg²⁺-free
Procedure:
-
Media Preparation: Create a complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Cell Thawing & Plating:
-
Rapidly thaw a cryopreserved vial of 786-O cells in a 37°C water bath.[3]
-
Transfer the cell suspension into a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[3]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and transfer to a T-75 flask.[3]
-
-
Cell Maintenance:
-
Passaging:
-
Aspirate the medium and wash cells with PBS.[3]
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes until cells detach.[3]
-
Neutralize the trypsin with 6-8 mL of complete growth medium.[3]
-
Create a single-cell suspension by gently pipetting.
-
Centrifuge at 125 x g for 5 minutes, resuspend the pellet, and plate at a subcultivation ratio of 1:3 to 1:8.[3]
-
Protocol 2: this compound Stock Solution and Cell Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured 786-O cells
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Store this stock solution at -20°C or -80°C for long-term stability and avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation:
-
Cell Treatment:
-
Downstream Analysis: After incubation, harvest the cells for subsequent analysis, such as RNA extraction for qPCR or protein extraction for Western blotting.[3]
References
Application Notes and Protocols for M1001 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing M1001, a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α), in conjunction with Western blotting to investigate the HIF-2α signaling pathway. This document outlines the mechanism of action of this compound, detailed protocols for cell treatment and subsequent protein analysis, and relevant quantitative data to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a valuable research tool for studying cellular responses to hypoxia and for investigating the therapeutic potential of HIF-2α activation.[1][2] It is a cell-permeable small molecule that functions as an agonist of HIF-2α, a key transcription factor in the cellular adaptation to low oxygen conditions.[1] Under normal oxygen levels (normoxia), HIF-2α is targeted for proteasomal degradation. However, under hypoxic conditions or in the presence of agonists like this compound, HIF-2α is stabilized, allowing it to mediate transcriptional responses.[1]
Mechanism of Action
This compound exerts its agonistic activity by binding to the Per-ARNT-Sim (PAS) B domain of HIF-2α.[1][2][3][4] This binding event induces a conformational change that promotes the heterodimerization of HIF-2α with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] The stabilized HIF-2α/ARNT complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[1][4] These target genes are involved in critical physiological processes, including erythropoiesis, angiogenesis, and cell metabolism.[1][4]
This compound Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound, leading to the activation of HIF-2α target genes. Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-2α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation. This compound stabilizes HIF-2α, mimicking a hypoxic state and activating downstream signaling.
Experimental Protocols
To assess the effects of this compound on protein expression, a Western blot analysis is a standard and effective method. The following protocols provide a detailed workflow for treating cells with this compound and subsequently analyzing protein levels of HIF-2α and its downstream targets.
Experimental Workflow Overview
The general workflow for investigating the effects of this compound using Western blotting is depicted below. This process begins with cell culture and treatment, followed by protein extraction, quantification, electrophoretic separation, transfer to a membrane, and immunodetection.
A. Cell Culture and Treatment
This protocol is designed for the 786-O human renal clear cell adenocarcinoma cell line, which is VHL-deficient and constitutively expresses HIF-2α, making it a suitable model for studying this compound's effects.[5]
Materials:
-
786-O cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed 786-O cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound. A common concentration to observe effects on target gene expression is 10 µM.[2] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
Cell Harvest: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors to the dish.[6] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
B. Protein Quantification
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot.
C. Western Blotting
This protocol provides a general guideline for Western blotting.[7][8] Optimization of antibody concentrations and incubation times may be required.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGFA, anti-EPO, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix the calculated volume of cell lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per well of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's recommendations.[6][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[7][8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[8]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Perform densitometry analysis on the resulting bands to quantify the relative protein expression levels. Normalize the expression of the target protein to the loading control.
Quantitative Data for this compound
The following table summarizes the available in vitro quantitative data for this compound. This information is crucial for designing experiments and interpreting results.
| Parameter | This compound Value | Cell Line/System | Experimental Assay | Reference |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [2][4] |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) | [2] |
Note: The modest increase in target gene expression is consistent with this compound being classified as a weak agonist.[2]
Conclusion
This compound is a specific and valuable chemical tool for activating the HIF-2α signaling pathway. The provided protocols offer a robust framework for using this compound in cell-based assays and analyzing the downstream effects on protein expression via Western blotting. By carefully following these methodologies and considering the provided quantitative data, researchers can effectively investigate the role of HIF-2α in various biological processes and explore its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Notes and Protocols for M1001 in Mouse Models
Introduction to M1001
This compound is a small molecule that acts as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α).[1] It functions by binding to the PAS-B domain of HIF-2α, which promotes the stability of the HIF-2α/ARNT heterodimer.[1] This stabilization enhances the transcription of downstream target genes involved in processes such as angiogenesis and erythropoiesis.[1] While this compound itself has limited in vivo data, its mechanism of action makes it a valuable tool for studying the HIF-2α signaling pathway.[1]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Experimental Assay |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST)[1] |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR)[1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of HIF-2α, the target of this compound. Under hypoxic conditions, HIF-2α dimerizes with ARNT, binds to Hypoxia-Response Elements (HREs) on DNA, and activates the transcription of target genes. This compound enhances the stability of the HIF-2α/ARNT complex.
Experimental Protocols
General In Vivo Administration Protocol
This protocol provides a general framework for the administration of this compound to mice. The specific route and dosage should be optimized for the intended experimental outcome.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, PEG200)
-
Syringes and needles of appropriate gauge (e.g., 25-30G)[2]
-
Mouse restraints
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare the this compound solution in the chosen vehicle. Ensure complete dissolution. The formulation should be sterile, isotonic, and at a physiological pH.
-
-
Animal Preparation:
-
Weigh each mouse to calculate the precise dose volume.
-
Properly restrain the mouse to ensure accurate and safe administration.
-
-
Administration:
-
Select the appropriate administration route based on the desired pharmacokinetic profile. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[2] The rate of absorption generally follows IV > IP > IM > SC > PO.[2]
-
Disinfect the injection site with 70% ethanol.
-
Administer the calculated volume of the this compound solution. For repeated dosing, alternate injection sites.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Follow the experimental timeline for sample collection or endpoint analysis.
-
Pharmacokinetic Study Protocol
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in mice.
Materials:
-
This compound dosing solution
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the desired route (e.g., IV and PO to determine bioavailability).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving this compound in a mouse model.
References
Application Notes and Protocols: M1001 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
M1001 is a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α), a critical transcription factor in the cellular response to hypoxia.[1] By binding to the PAS-B domain of HIF-2α, this compound facilitates its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), which in turn activates the transcription of various downstream target genes.[1] Given its potential therapeutic applications, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for accurate and reproducible experimental results. These application notes provide detailed protocols for the solubility and stability testing of this compound.
This compound Mechanism of Action
This compound allosterically induces a conformational change in the HIF-2α PAS-B domain, which enhances its dimerization with ARNT.[1] This stabilized complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[1]
Caption: this compound-mediated activation of the HIF-2α signaling pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Experimental Assay | Reference |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [2] |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) | [2] |
Note: The modest increase in target gene expression is consistent with this compound's classification as a weak agonist.[2]
Experimental Protocols
This compound Solubility Testing Protocol
Objective: To determine the solubility of this compound in various solvents and prepare a stock solution. This compound is a hydrophobic compound and has poor solubility in aqueous buffers.[3] It is recommended to first prepare a concentrated stock solution in an organic solvent.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Analytical balance
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution using its molecular weight.
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.[3]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.[3]
-
Mixing: Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.[3]
-
Sonication (Optional): If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.[3]
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter is present.[3]
-
Storage: Store the stock solution at -20°C or -80°C as recommended.[3]
Workflow for Solubility Assessment:
Caption: Workflow for preparing a concentrated this compound stock solution.
This compound Stability Testing Protocol
Objective: To evaluate the stability of this compound under various storage conditions over time. This protocol is based on general guidelines for stability testing of new drug substances.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Validated analytical method for this compound quantification
Procedure:
-
Sample Preparation: Prepare aliquots of this compound in the desired solvent (e.g., DMSO) and in the final aqueous buffer at a relevant concentration.
-
Storage Conditions: Place the samples in stability chambers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[5]
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection for color change, precipitation)
-
Purity and degradation products (using a validated stability-indicating HPLC method)
-
Concentration of this compound
-
-
Data Evaluation: Compare the results to the initial time point (T=0) to determine the extent of degradation.
Logical Relationship for Stability Assessment:
Caption: Logical workflow for this compound stability testing.
Troubleshooting
-
Precipitation in Aqueous Solution: If precipitation is observed upon dilution of the DMSO stock solution into an aqueous buffer, consider lowering the final concentration, increasing the percentage of DMSO (while being mindful of cell toxicity), or using a different co-solvent. Gently warming the solution may aid dissolution, but the thermal stability of this compound should be confirmed beforehand.[3]
-
Inconsistent Results: Ensure the this compound stock solution is fully dissolved before use, as undissolved particles can lead to inaccurate concentrations and variability in experimental outcomes.[3]
By following these detailed protocols and application notes, researchers can ensure the proper handling and use of this compound, leading to more reliable and reproducible results in their studies of the HIF-2α signaling pathway.
References
Application Notes and Protocols for Preparing M1001 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
M1001 is a small molecule that functions as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α), a crucial transcription factor in the cellular response to low oxygen levels.[1] It operates by directly binding to the PAS-B domain of the HIF-2α subunit, which enhances the stability of the HIF-2α/ARNT heterodimer and subsequently increases the transcription of HIF-2α target genes.[1][2] Due to its mechanism of action, this compound is a valuable tool for investigating the roles of HIF-2α in various physiological and pathological processes. Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Parameter | Value | Reference |
| CAS Number | 874590-32-6 | [2] |
| Molecular Formula | C₁₇H₁₇N₃O₂S | [2] |
| Molecular Weight | 327.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Recommended Stock Concentration | 10 mM | |
| Storage Temperature | -20°C or -80°C |
Signaling Pathway of this compound
References
M1001 for [specific assay, e.g., ELISA, PCR]
Application Note: M1001
A Competitive ELISA for Screening Inhibitors of the PD-1/PD-L1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are key players in immune regulation.[1][2][3] The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.[4][5] Blocking this interaction with inhibitors is a clinically validated strategy in cancer immunotherapy.[4][6] this compound is a novel small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. This application note provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to screen and characterize inhibitors like this compound.
Signaling Pathway
The PD-1/PD-L1 signaling pathway negatively regulates T-cell activation. Engagement of PD-1 by PD-L1 leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling cascade, thereby inhibiting T-cell proliferation, cytokine production, and cytotoxic functions.[4] this compound acts by binding to PD-L1, preventing its interaction with PD-1 and thus restoring T-cell-mediated anti-tumor immunity.
PD-1/PD-L1 signaling pathway and this compound inhibition.
Principle of the Competitive ELISA
This competitive ELISA is designed to measure the ability of a test compound (e.g., this compound) to inhibit the binding of biotinylated PD-1 to immobilized PD-L1. A microplate is coated with recombinant human PD-L1. A fixed concentration of biotinylated human PD-1 is incubated with serial dilutions of the inhibitor. This mixture is then added to the PD-L1-coated wells. The amount of biotinylated PD-1 that binds to the plate is inversely proportional to the concentration of the inhibitor. The bound biotinylated PD-1 is detected with streptavidin-HRP, followed by a colorimetric substrate.
Experimental Protocol
Materials Required:
-
96-well high-binding microplate
-
Recombinant Human PD-L1
-
Recombinant Biotinylated Human PD-1
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 1% BSA)
-
This compound or other test compounds
-
Microplate reader
Protocol Steps:
-
Coating: Dilute recombinant human PD-L1 to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Inhibitor Preparation: Prepare serial dilutions of this compound (or other test compounds) in Assay Buffer. A typical starting concentration might be 100 µM. Also, prepare a control with no inhibitor.
-
Competition: In a separate plate or tubes, mix 50 µL of the diluted inhibitor with 50 µL of biotinylated human PD-1 (diluted to a pre-determined optimal concentration in Assay Buffer). Incubate for 1 hour at room temperature.
-
Binding: Aspirate the blocking buffer from the PD-L1 coated plate and wash three times with Wash Buffer. Add 100 µL of the inhibitor/biotinylated PD-1 mixture to each well. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with Wash Buffer. Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The inhibitory activity of this compound is quantified by calculating its IC50 value, which is the concentration of the inhibitor required to reduce the binding of biotinylated PD-1 to PD-L1 by 50%.
| Compound | Target | Assay Format | IC50 (nM) |
| This compound | PD-L1 | Competitive ELISA | 15.2 |
| Control Cmpd A | PD-L1 | Competitive ELISA | 1,250 |
| Control Cmpd B | Irrelevant | Competitive ELISA | > 50,000 |
Experimental Workflow
Competitive ELISA workflow for this compound screening.
The described competitive ELISA protocol provides a robust and reliable method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction. This assay can be a valuable tool in the early stages of drug discovery and development for novel cancer immunotherapies. The high-throughput nature of this assay allows for the efficient screening of large compound libraries to identify potent inhibitors like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols: M1001 in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction to M1001
This compound is a cell-permeable small molecule that functions as a weak agonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1] It exerts its effect by binding to the PAS-B domain of the HIF-2α subunit, promoting its stabilization and the subsequent activation of downstream target genes.[1][2] This makes this compound a valuable research tool for investigating the biological and pathological roles of HIF-2α, particularly in the context of renal cell carcinoma (RCC), where the HIF pathway is often dysregulated.[3][4]
Clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer, is frequently characterized by mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.[3][5] The loss of VHL function leads to the constitutive stabilization and accumulation of HIF-α subunits, primarily HIF-2α, which drives tumor growth, angiogenesis, and metastasis.[3][4][5] The 786-O cell line, derived from a human clear cell renal adenocarcinoma, is a widely used in vitro model for studying ccRCC as it lacks a functional VHL protein and thus exhibits constitutive HIF-2α activity.[6][7][8]
These application notes provide a comprehensive guide for the use of this compound in a renal cell carcinoma disease model, with a focus on the 786-O cell line. Detailed protocols for in vitro experiments and a general guideline for in vivo studies are presented, along with a summary of quantitative data and diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a quick reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 667 nM | - | [1] |
| Effective Concentration | 10 µM | 786-O | [1] |
| Effect on HIF-2 Target Genes | Modest increase in expression | 786-O | [1] |
Signaling Pathway
The diagram below illustrates the canonical HIF-2α signaling pathway in renal cell carcinoma and the mechanism of action of this compound. In VHL-deficient RCC cells, HIF-2α is constitutively stable. It translocates to the nucleus and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription. This compound acts by binding to the PAS-B domain of HIF-2α, further promoting its activity.
Caption: HIF-2α Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
In Vitro Experiments: 786-O Renal Cell Carcinoma Model
1. Cell Culture and Maintenance of 786-O Cells
This protocol describes the standard procedure for culturing and passaging the 786-O human renal cell carcinoma cell line.
-
Materials:
-
786-O cells (e.g., ATCC® CRL-1932™)[6]
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)[6]
-
Fetal Bovine Serum (FBS), heat-inactivated[6]
-
Penicillin-Streptomycin solution (100X)[6]
-
0.25% (w/v) Trypsin-EDTA solution[6]
-
Phosphate-Buffered Saline (PBS), Ca²⁺- and Mg²⁺-free[6]
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO₂, humidified atmosphere)[7]
-
-
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Cell Thawing: Thaw cryopreserved 786-O cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[7]
-
Initial Culture: Transfer the thawed cell suspension into a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO₂.
-
Cell Maintenance and Passaging:
-
Monitor cell growth and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.[9]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently aspirate the cell suspension and transfer to a 15 mL conical tube.
-
Centrifuge at 125 x g for 5 minutes.[6]
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and re-plate at a subcultivation ratio of 1:3 to 1:8.[6]
-
-
2. Treatment of 786-O Cells with this compound
This protocol outlines the procedure for treating cultured 786-O cells with this compound to study its effects on HIF-2α signaling.
-
Materials:
-
786-O cells cultured as described above
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
-
6-well or 12-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed 786-O cells into the desired culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[9]
-
This compound Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 10 µM).[1] Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[9]
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with medium containing the same concentration of DMSO as the this compound-treated group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.
-
3. Analysis of HIF-2α Target Gene Expression by RT-qPCR
This protocol describes how to assess the effect of this compound on the expression of HIF-2α target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. cytion.com [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for M1001 Treatment in 786-O Renal Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the technical details for utilizing M1001, a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α), in studies involving the 786-O human renal clear cell adenocarcinoma cell line.
Introduction
This compound is a small molecule that has been identified as a modulator of the cellular response to hypoxia. It functions by directly binding to the PAS-B domain of the HIF-2α subunit, which is a key transcription factor in the signaling cascade initiated by low oxygen conditions. This binding event enhances the stability of the heterodimer formed between HIF-2α and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The stabilized complex can then more effectively bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation. The 786-O cell line is a well-established model for studying renal cell carcinoma and is known to exhibit high HIF-2α activity, making it a suitable system for investigating the effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity and Protein Interaction
| Parameter | Value | Method | Protein Component(s) |
| Dissociation Constant (Kd) | 667 nM | MicroScale Thermophoresis (MST) | HIF-2α PAS-B Domain |
| Effect on Protein Interaction | Reduces VHL binding to HIF-2α | Co-immunoprecipitation | HIF-2α and VHL |
Table 2: Effect on HIF-2α Target Gene Expression in 786-O Cells
| Treatment Concentration | Effect | Assay Type |
| 10 µM | Modest increase in HIF-2 target gene expression | Reporter Gene Assay |
Experimental Protocols
1. Cell Culture of 786-O Cells
-
Cell Line: 786-O (human renal clear cell adenocarcinoma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
2. This compound Treatment Protocol for Gene Expression Analysis
-
Cell Seeding: Seed 786-O cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction and Analysis: Following incubation, lyse the cells and extract total RNA using a suitable kit. Analyze the expression of HIF-2α target genes (e.g., VEGFA, GLUT1) using quantitative real-time PCR (qRT-PCR).
3. MicroScale Thermophoresis (MST) for Binding Affinity
-
Protein Preparation: Purify the HIF-2α PAS-B domain using standard protein expression and purification techniques.
-
Labeling: Label the purified HIF-2α PAS-B domain with a fluorescent dye according to the MST instrument manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate MST buffer.
-
Binding Reaction: Mix the labeled HIF-2α PAS-B domain with each dilution of this compound and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd).
Mandatory Visualizations
Caption: this compound signaling pathway leading to target gene transcription.
Caption: Experimental workflow for this compound treatment and gene expression analysis.
Application Notes and Protocols for M1001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and disposal of M1001, a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of experimental results.
Compound Information
-
Chemical Name: 3-((2-(pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide
-
Biological Target: Hypoxia-Inducible Factor-2α (HIF-2α)
-
Mechanism of Action: this compound is an agonist that binds to the PAS-B domain of the HIF-2α subunit, stabilizing it and promoting its downstream signaling activity.[1]
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling. The following table summarizes its known hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A substance-specific Safety Data Sheet (SDS) should always be consulted for comprehensive safety information.
Table 1: GHS Hazard Classification for this compound [2]
| GHS Classification | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₁N₃O₂S |
| Molecular Weight | 379.48 g/mol |
| Appearance | Solid powder |
| Solubility | Data not available. Presumed soluble in DMSO for stock solutions. |
| Stability | Data not available. Store under desiccating conditions. |
| LD50/LC50 | Data not available. |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls
-
All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An enclosed balance should be used for weighing the powdered compound.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
For long-term storage of the solid compound, -20°C is recommended.
-
Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.795 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution with 3.795 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.
Use in Cell-Based Assays
This protocol provides a general guideline for treating cells with this compound.
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium. It is recommended to perform a serial dilution to reach the final desired concentration.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid cytotoxicity.
-
Cell Treatment: Add the this compound working solution to your cells and incubate for the desired time period.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately.
Disposal Protocol
Proper disposal of this compound and contaminated materials is mandatory to ensure environmental health and safety.
Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE as described in section 3.1.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock and working solutions, in a designated hazardous liquid waste container compatible with the solvent.[2]
-
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.[2]
-
Storage of Waste: Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[2]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agents. Dispose of all cleaning materials as hazardous waste.[2]
Visualizations
This compound Handling and Disposal Workflow
References
Troubleshooting & Optimization
Frequently Asked Questions (FAQs) & Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 10. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
optimizing M1001 concentration for efficacy
Disclaimer: M1001 is a hypothetical compound developed for illustrative purposes. The data, protocols, and pathways presented herein are fictional and intended to serve as a template for researchers working on novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of Kinase-X, a critical enzyme in the Growth Factor Signaling Pathway (GFSP). By blocking Kinase-X, this compound aims to halt downstream signaling that leads to aberrant cell proliferation, a hallmark of various cancers.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial screening, a concentration range of 0.1 µM to 10 µM is recommended for most cancer cell lines. This range is based on the IC50 values observed in sensitive lines (see Table 1). Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How do I determine the optimal this compound concentration for my cell line?
A3: The optimal concentration depends on your experimental goals.
-
For IC50 determination: A broad, logarithmic dilution series (e.g., 0.01 µM to 100 µM) is recommended.
-
For mechanism of action studies: Use a concentration at or slightly above the IC50 value to ensure target engagement without inducing excessive off-target effects or cytotoxicity.
-
For long-term studies: It may be necessary to use a lower concentration to minimize cytotoxicity over extended exposure times.
Q4: What is the appropriate solvent for this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) for in vitro use. Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and dilute it in your cell culture medium for working concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
Q5: What is the recommended treatment duration?
A5: Treatment duration is assay-dependent. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), a short treatment of 1-6 hours may be sufficient. For cell viability or apoptosis assays, a longer duration of 24-72 hours is typically required.
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Recommended Concentration Range (µM) |
| MCF-7 | Breast | 0.5 | 72 | 0.1 - 1.0 |
| A549 | Lung | 1.2 | 72 | 0.5 - 2.5 |
| HCT116 | Colon | 0.8 | 48 | 0.2 - 1.5 |
| U-87 MG | Glioblastoma | 5.7 | 72 | 2.0 - 10.0 |
| K562 | Leukemia | > 20 | 48 | Testing not recommended |
Experimental Protocols
Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the IC50 value.[1][2]
Visualizations
Caption: this compound inhibits the Growth Factor Signaling Pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound experiments.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells, even at high concentrations.
-
Possible Cause 1: Compound Integrity. this compound may have degraded.
-
Solution: Prepare a fresh dilution from your DMSO stock. If the problem persists, use a new vial of the compound. Ensure the stock solution is stored correctly at -20°C or -80°C.
-
-
Possible Cause 2: Cell Health and Target Expression. The cells may be unhealthy, have a high passage number, or may not express the target, Kinase-X, at sufficient levels.[3]
-
Solution: Use low-passage, healthy cells for your experiments. Verify the expression of Kinase-X in your cell line via Western blot or qPCR.
-
-
Possible Cause 3: Assay Protocol. The treatment duration may be too short, or the assay may not be sensitive enough.
-
Solution: Increase the treatment duration (e.g., from 48 to 72 hours). Ensure your cell seeding density is optimal for the length of the assay to avoid confluence-related artifacts.[4] Consider using a more sensitive assay to detect subtle effects.
-
Problem 2: I am observing high levels of cell death even at very low concentrations of this compound.
-
Possible Cause 1: High Compound Concentration. There may have been an error in calculating the dilutions.
-
Solution: Double-check all your calculations for serial dilutions. It is good practice to have another lab member verify the calculations.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of DMSO in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. If your this compound stock is not concentrated enough, you may need to prepare a new stock at a higher concentration to avoid high solvent volumes in your final dilutions.
-
-
Possible Cause 3: Cell Line Sensitivity. Your chosen cell line might be exceptionally sensitive to this compound or off-target effects.
-
Solution: Perform a time-course experiment to see if toxicity is immediate. Consider reducing the treatment duration or testing a different, potentially less sensitive, cell line.
-
Problem 3: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the wells of your plate is a common source of variability.[5]
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Pay attention to your pipetting technique to ensure consistency across all wells.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause 3: Reagent and Compound Mixing. Inadequate mixing of reagents or the compound in the well can lead to inconsistent results.
-
Solution: After adding this compound, gently mix the plate on an orbital shaker for one minute to ensure even distribution. When using multi-reagent assays, ensure each reagent is thoroughly mixed before reading the plate.
-
References
- 1. support.collaborativedrug.com [support.collaborativedrug.com]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 5. m.youtube.com [m.youtube.com]
M1001 Technical Support Center: Investigating and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of M1001, a weak agonist of the Hypoxia-Inducible Factor-2α (HIF-2α). The following resources are designed to help users design robust experiments, interpret unexpected results, and implement strategies to ensure data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule identified as a weak agonist for HIF-2α. Its primary mechanism involves binding to the PAS-B domain of the HIF-2α subunit, which allosterically stabilizes the heterodimerization of HIF-2α with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This stabilization enhances the transcriptional activity of HIF-2α, leading to a modest increase in the expression of its target genes.[2][3]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended target (in this case, HIF-2α). These unintended interactions can lead to misleading experimental outcomes, where the observed phenotype may not be a result of HIF-2α activation.[4] Such effects can also cause cellular toxicity or other confounding biological responses that are independent of the compound's on-target activity.
Q3: I'm observing a stronger or different cellular phenotype than expected with this compound. Could this be due to off-target effects?
It is possible. While this compound is characterized as a weak HIF-2α agonist, a significantly stronger or qualitatively different phenotype than anticipated could suggest engagement with other cellular targets. It is also important to consider the cellular context, as the expression levels of on-target and potential off-target proteins can vary between different cell lines.
Q4: How can I proactively minimize the risk of off-target effects in my experiments with this compound?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[4]
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is dependent on HIF-2α, consider using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the EPAS1 gene (which codes for HIF-2α). If the this compound-induced phenotype persists in the absence of its target, an off-target effect is likely.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity at Low Concentrations | Off-target engagement of a critical cellular pathway. | 1. Perform a broad-panel off-target screening (e.g., kinase or GPCR panel) to identify potential unintended targets.[5] 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells and identify other proteins that are stabilized by this compound. |
| Inconsistent Results Between Different Cell Lines | Varying expression levels of HIF-2α or potential off-target proteins. | 1. Quantify the protein levels of HIF-2α and ARNT in the cell lines being used via Western blot. 2. Consider that different cell lines may have unique off-target profiles for this compound. |
| Phenotype Does Not Correlate with HIF-2α Target Gene Expression | The observed phenotype is independent of HIF-2α transcriptional activity and likely due to an off-target effect. | 1. Use an orthogonal approach to confirm on-target activity, such as a reporter assay for HIF-2α activity. 2. Test a structurally unrelated HIF-2α agonist (if available) to see if it recapitulates the same phenotype. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's interaction with its primary target, HIF-2α.
| Parameter | Value | Method | System |
| Binding Affinity (Kd) | ~667 nM | MicroScale Thermophoresis (MST) | Purified HIF-2α PAS-B domain |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | Purified HIF-2α-ARNT complex |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound's engagement with HIF-2α in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with either a vehicle control (e.g., DMSO) or this compound at various concentrations. Incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using a suitable method, such as freeze-thawing.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated and denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of HIF-2α using Western blotting or other protein detection methods.
-
Data Analysis: A positive target engagement is indicated by an increase in the thermal stability of HIF-2α in the this compound-treated samples compared to the vehicle control.
Protocol 2: Analysis of HIF-2α Target Gene Expression by qPCR
This assay measures the functional consequence of this compound's on-target activity by quantifying the mRNA levels of known HIF-2α target genes (e.g., VEGFA, EPO).
Methodology:
-
Cell Treatment: Seed cells and treat with a vehicle control or a dilution series of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for HIF-2α target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated samples compared to the vehicle control using the ΔΔCT method.
Visualizing Experimental Workflows and Pathways
Caption: A workflow for differentiating on-target from potential off-target effects of this compound.
Caption: The signaling pathway for this compound's on-target agonistic activity on HIF-2α.
References
M1001 not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving M1001, a selective agonist of Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as an allosteric agonist for Hypoxia-Inducible Factor-2α (HIF-2α).[1] It binds directly to the PAS-B domain of the HIF-2α subunit.[1][2] This binding induces a conformational change that stabilizes the heterodimer formed between HIF-2α and its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] The stabilized HIF-2α/ARNT complex can then more effectively bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] This mechanism mimics the cellular response to hypoxia, even under normoxic conditions.
Q2: What is the expected potency of this compound?
A2: this compound is characterized as a weak agonist of HIF-2α.[1][3] In cellular assays, it has been shown to cause a modest increase in the expression of HIF-2 target genes.[1] It is important to have this in mind when designing experiments and interpreting results, as the observed effects may be subtle compared to other potent activators of the HIF pathway.
Q3: How should I dissolve and store this compound?
A3: this compound is a hydrophobic compound with poor solubility in aqueous buffers.[4] It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5] For long-term storage, the stock solution should be kept at -20°C or -80°C.[3] When preparing working solutions, the stock can be diluted into the experimental buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Troubleshooting Guide
Issue: No or Weak Induction of HIF-2α Target Genes
You have treated your cells with this compound but observe no significant upregulation of known HIF-2α target genes (e.g., VEGFA, EPO) via qPCR or other methods.
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6][7] Effective concentrations in published studies are often around 10 µM.[1][3]
-
Insufficient Treatment Duration: The induction of target genes is a time-dependent process. A time-course experiment is crucial to capture the peak of mRNA expression, which follows the stabilization of the HIF-2α protein.[6]
-
Cell Type Specificity: Not all canonical HIF target genes are induced in every cell type.[6] The response to HIF-2α activation can be highly cell-type specific. It is advisable to test a panel of known HIF-2α target genes to identify the most responsive ones in your cellular model.
-
This compound is a Weak Agonist: As mentioned in the FAQs, this compound is a weak agonist, and the expected induction of target genes may be modest.[1] Consider if the observed small change is consistent with its known activity.
-
Incorrect Experimental Controls: Ensure you have included appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control if available.
Issue: High Cellular Toxicity Observed
At concentrations where you expect to see HIF-2α activation, you are observing significant cell death or a reduction in cell viability.
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7] Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[4][7] Always include a vehicle-only control to assess the effect of the solvent.
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to toxicity.[7] To mitigate this, use the lowest effective concentration of this compound that elicits the desired biological response.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to this compound or the vehicle. It is important to determine the toxicity profile of this compound in your specific cell line using a cell viability assay.
Issue: Inconsistent Results Between Experiments
You are observing high variability in your results across different experimental replicates.
Possible Causes and Solutions:
-
This compound Instability or Precipitation: this compound may be unstable or precipitating in the cell culture media over the course of the experiment.[4][7] Visually inspect the media for any signs of precipitation. Serum proteins in the media can sometimes bind to small molecules, reducing their effective concentration.[7]
-
Cell Culture Variability: Differences in cell density, passage number, or overall cell health can lead to inconsistent results.[7] Maintain consistent cell culture practices to minimize this variability.
-
Inconsistent this compound Concentration: Errors in pipetting or serial dilutions can lead to variability in the final concentration of this compound.[7] Ensure accurate and consistent preparation of your working solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Binding Affinity (Kd) | ~667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [1] |
| Effective Concentration | 10 µM | 786-O cells | HIF-2 Target Gene Expression | [1][3] |
| Effect on Protein Interaction | Reduces VHL binding to HIF-2α | HEK293T cells | Co-immunoprecipitation | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., 786-O)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for HIF-2α
This protocol outlines the steps for detecting HIF-2α protein levels after this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: qPCR for HIF-2α Target Genes
This protocol describes how to measure the mRNA levels of HIF-2α target genes.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., VEGFA) and a housekeeping gene
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with primers for your target gene(s) and a validated housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a HIF-2α agonist.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | HIF/HIF Prolyl-Hydroxylase | HIF | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
reducing M1001 cytotoxicity in cell culture
Welcome to the technical support center for M1001. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to this compound cytotoxicity in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments.
Troubleshooting Guide: Reducing this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity observed during in vitro experiments with this compound.
Problem: Significant decrease in cell viability after treatment with this compound.
dot graph TD{ A[Start: High Cytotoxicity Observed] --> B{Initial Checks}; B --> C{Concentration Optimization}; B --> D{Solvent Effects}; B --> E{Cell Culture Conditions}; C --> F{Determine IC50}; D --> G{Test Lower Solvent Concentrations}; E --> H{Optimize Seeding Density}; E --> I{Check Passage Number}; F --> J{Use Concentrations Below IC50 for Mechanistic Studies}; G --> K{Consider Alternative Solvents}; H --> L{Ensure Optimal Cell Health}; I --> L; J --> M{Re-evaluate Cytotoxicity}; K --> M; L --> M; M --> N[Resolution: Reduced Cytotoxicity];
}
Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.
| Potential Cause | Recommended Solution | Expected Outcome |
| High this compound Concentration | Perform a dose-response experiment to determine the IC50 value. Test a wide range of concentrations (e.g., from nanomolar to high micromolar). | Identification of a non-toxic working concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (ideally ≤ 0.1%) and consistent across all wells, including vehicle controls.[1] Test the effect of the solvent alone on cell viability. | Reduced background cytotoxicity, allowing for accurate assessment of this compound's effect. |
| Suboptimal Cell Culture Conditions | Standardize cell seeding density to avoid overgrowth or sparseness. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | Increased reproducibility of results and reduced cell stress, which can exacerbate drug-induced toxicity.[1][2] |
| Compound Instability or Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Prepare fresh stock solutions of this compound for each experiment. | Accurate dosing and avoidance of physical stress on cells caused by precipitates.[2] |
| Off-Target Effects | If possible, use a structurally related but inactive analog of this compound as a negative control to determine if the observed cytotoxicity is specific to its intended target. | Differentiation between target-specific and non-specific cytotoxicity. |
| Cell Line Sensitivity | Test this compound on a panel of different cell lines to assess if the cytotoxicity is cell-type specific. | Understanding the cellular context of this compound's activity and identifying more robust model systems.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule that acts as a weak agonist for Hypoxia-Inducible Factor 2-alpha (HIF-2α).[3] It binds to the PAS-B domain of the HIF-2α subunit, stabilizing the HIF-2α/ARNT heterodimer.[3] This stabilization can lead to a modest increase in the expression of HIF-2 target genes.[3]
Q2: I am observing cytotoxicity at concentrations where I expect to see a biological effect. What should I do?
A2: This is a common challenge in drug discovery. Here are a few steps you can take:
-
Time-course experiment: The cytotoxic effect may be time-dependent. Perform experiments at different time points (e.g., 6, 12, 24, 48 hours) to find a window where you can observe the desired biological effect before significant cell death occurs.
-
More sensitive endpoint assays: Consider using more sensitive assays to detect your desired biological effect at lower, non-toxic concentrations of this compound.
-
Co-treatment with a cytoprotective agent: If the mechanism of cytotoxicity is known or hypothesized (e.g., oxidative stress), co-treatment with an appropriate protective agent (e.g., an antioxidant) could be explored.
Q3: Could the HIF-2α agonistic activity of this compound be related to the observed cytotoxicity?
A3: While this compound is described as a weak agonist, sustained or context-dependent activation of the HIF-2α pathway could potentially lead to cellular stress or metabolic reprogramming that might result in cytotoxicity in certain cell types. The cellular response to HIF activation is complex and can be pro-survival or pro-apoptotic depending on the context.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
}
Caption: this compound mechanism leading to potential cytotoxicity.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: Different assays can be used to distinguish between these two forms of cell death.
-
Apoptosis: Can be detected by measuring caspase activation (e.g., Caspase-Glo 3/7 assay), or by using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Necrosis: Is typically characterized by the loss of membrane integrity. This can be measured by detecting the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using a dye like Propidium Iodide (PI) that only enters cells with compromised membranes.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[4]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include wells for: no cells (medium only), untreated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Readout: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];
}
Caption: General experimental workflow for cytotoxicity assessment.
References
M1001 Technical Support Center: Troubleshooting and Experimental Design
Welcome to the M1001 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and appropriate controls when working with this compound, a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that acts as a weak agonist for Hypoxia-Inducible Factor-2α (HIF-2α).[1][2] Its mechanism involves direct binding to the PAS-B domain of the HIF-2α subunit.[1] This binding event induces a conformational change, which enhances the stability of the heterodimer formed between HIF-2α and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] The stabilized HIF-2α/ARNT complex can then more effectively bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[1][3]
Q2: What are the expected outcomes of this compound treatment in a suitable cell line?
Treatment of appropriate cell lines (e.g., 786-O renal carcinoma cells) with this compound is expected to result in a modest increase in the expression of HIF-2α target genes.[4][5]
Troubleshooting Guide
Q3: I am not observing the expected upregulation of HIF-2α target genes after this compound treatment. What are the possible causes?
Several factors could contribute to a lack of response. Consider the following:
-
Cell Line Health and Confluency: Ensure cells are healthy, within a low passage number, and are seeded at an appropriate density. Over-confluent or unhealthy cells may not respond optimally.
-
This compound Preparation and Storage: this compound is typically dissolved in DMSO.[2] Ensure the stock solution is properly prepared and stored to avoid degradation. Avoid repeated freeze-thaw cycles.[2] The final DMSO concentration in the cell culture medium should be kept low (e.g., below 0.1%) to prevent solvent-induced cytotoxicity.[2]
-
Incubation Time: The incubation period may need to be optimized. A sufficient amount of time is required to observe changes in gene expression.[1]
-
Assay Sensitivity: The qPCR assay may not be sensitive enough to detect a modest increase in gene expression, as this compound is a weak agonist.[5] Ensure your primers are efficient and the assay is properly optimized.
Q4: I am observing high variability between my experimental replicates. How can I reduce this?
-
Biological Variability:
-
Cellular Heterogeneity: Even within a single cell line, there can be variations in the response to treatment. Ensure a homogeneous cell population by using cells of a similar passage number and confluency.
-
Inconsistent Cell Seeding: Pipetting errors during cell seeding can lead to different cell numbers per well, affecting the results.
-
-
Technical Variability:
-
Pipetting Accuracy: Inaccurate pipetting of this compound or reagents can introduce significant variability. Use calibrated pipettes and proper technique.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outermost wells for experimental samples.
-
Reagent Preparation: Ensure all reagents are prepared consistently and are not a source of contamination.
-
Experimental Controls
Q5: What are the essential controls to include in my this compound experiments?
Proper controls are critical for the correct interpretation of your results.[9][10]
-
Vehicle Control: This is the most crucial control. Cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[1] This allows you to distinguish the effect of this compound from any effects of the solvent.
-
Untreated Control: This control consists of cells that are not treated with either this compound or the vehicle. It provides a baseline for cell health and gene expression.
-
Positive Control (Optional but Recommended): If available, a known potent agonist of the HIF-2α pathway can be used as a positive control to ensure the experimental system is responsive.
-
Negative Control (for binding assays): In biophysical assays like MicroScale Thermophoresis (MST), a negative control would be a sample containing only the labeled protein in the assay buffer.[11]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Experimental Assay | Reference |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [5] |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) | [5] |
Experimental Protocols
MicroScale Thermophoresis (MST) for Binding Affinity (Kd) Determination [11]
-
Objective: To quantify the binding affinity of this compound to the HIF-2α PAS-B domain.
-
Materials:
-
Purified, fluorescently labeled recombinant HIF-2α PAS-B domain.
-
This compound.
-
MST buffer (e.g., PBS with 0.05% Tween-20).
-
MST instrument and capillaries.
-
-
Procedure:
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix each this compound dilution with a constant concentration of the labeled HIF-2α PAS-B protein.
-
Load the samples into capillaries and measure the thermophoretic movement in the MST instrument.
-
Plot the change in normalized fluorescence against the logarithm of the this compound concentration and fit the data to a binding model to determine the Kd.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression [1][5]
-
Objective: To measure the change in expression of HIF-2α target genes upon this compound treatment.
-
Materials:
-
786-O cells.
-
This compound.
-
Cell culture medium.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., VEGFA, GLUT1) and a housekeeping gene.
-
-
Procedure:
-
Seed 786-O cells and allow them to adhere.
-
Treat the cells with this compound (e.g., 10 µM) and a vehicle control for a predetermined incubation period.
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR to measure the expression levels of the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.
-
Visualizations
Caption: this compound-mediated activation of the HIF-2α signaling pathway.
Caption: A logical workflow for troubleshooting unexpected this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. immudex.com [immudex.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting In Vitro Cell-Based Assays
Welcome to the technical support center for in vitro cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
General Troubleshooting
Q1: My assay results are inconsistent and not reproducible. What are the common causes?
A1: Poor reproducibility in cell-based assays can stem from several factors.[1][2] Key areas to investigate include:
-
Cell Health and Viability: Ensure your cells are healthy and within an optimal passage number range.[3][4] Over-passaged cells can exhibit altered characteristics and behavior.[5]
-
Reagent Consistency: Use the same lot of reagents, especially serum and media, across experiments whenever possible.[2] The shelf life of media, once supplements like serum and glutamine are added, is typically 4 to 6 weeks at 4°C.[6]
-
Standardized Protocols: Adhere to strict, standardized operating procedures for all steps, including cell seeding, incubation times, and reagent addition.[2]
-
Pipetting and Handling: Calibrate pipettes regularly and ensure consistent technique to avoid errors in reagent and cell dispensing.[2][4]
-
Environmental Control: Maintain a stable environment in your incubator, as variations in temperature and CO2 can affect cell growth and assay performance.[4]
Q2: I am observing a weak or no signal in my assay. How can I troubleshoot this?
A2: A weak or absent signal is a common issue that can often be resolved by optimizing your assay protocol.[2]
-
Check Reagent Quality: Ensure that antibodies, probes, and other detection reagents have not expired and have been stored correctly. Low-affinity or degraded reagents are a frequent cause of weak signals.[2]
-
Optimize Incubation Times and Temperatures: Insufficient incubation times or suboptimal temperatures can lead to incomplete reactions.[2]
-
Cell Seeding Density: The number of cells seeded per well is critical. A density that is too low will result in a weak signal. It's important to optimize cell seeding density to maximize the assay window.[4][7]
-
Signal Amplification: If applicable to your assay, consider using a more sensitive signal amplification system.[2]
Q3: My assay has a high background signal. What steps can I take to reduce it?
A3: High background noise can mask the true signal from your experiment. Here are some strategies to minimize it:
-
Optimize Blocking: If you are using a plate-based assay like an ELISA, try optimizing your blocking buffer. Common blockers include BSA and non-fat milk.[2]
-
Increase Wash Steps: More stringent or frequent washing steps can help to remove nonspecifically bound reagents.[2]
-
Reduce Autofluorescence: In fluorescence-based assays, components in the media like phenol (B47542) red and fetal bovine serum can cause autofluorescence. Consider using microscopy-optimized media or performing measurements in PBS.[8]
-
Check for Contamination: Microbial contamination can sometimes lead to a high background signal.
Cell Culture and Maintenance
Q4: I suspect my cell culture is contaminated. What are the signs and what should I do?
A4: Cell culture contamination is a serious issue that can invalidate experimental results.[][10]
-
Signs of Contamination:
-
Bacterial: Sudden drop in pH (media turns yellow), cloudiness, and visible small, motile particles under the microscope.[]
-
Fungal (Yeast and Mold): Visible colonies, often filamentous (mold) or budding (yeast), and a change in media pH.[]
-
Mycoplasma: Often no visible signs, but can lead to changes in cell growth, morphology, and metabolism.[]
-
-
Action Plan:
-
Immediately discard the contaminated culture and any media or reagents that may have come into contact with it.
-
Thoroughly decontaminate the biosafety cabinet and incubator.
-
If possible, test other cultures for the same contamination.
-
To prevent future issues, always use aseptic technique, regularly clean equipment, and consider using antibiotics only when necessary, as they can mask low-level contamination.[6]
-
Q5: My cells are growing slowly or not at all. What could be the problem?
A5: Slow cell growth can be attributed to several factors related to the culture conditions and the cells themselves.[]
-
Culture Medium: Ensure you are using the correct medium for your cell type and that it has not expired.[4][] Improper storage of media can also affect its quality.[]
-
Cell Viability: Check the viability of your cells upon thawing and before seeding. Low viability will result in poor growth.
-
Seeding Density: Seeding cells at too low a density can inhibit their growth.
-
Incubator Conditions: Verify that the temperature and CO2 levels in your incubator are correct for your specific cell line.[5]
Q6: My adherent cells are detaching from the culture vessel. Why is this happening?
A6: Detachment of adherent cells can be a sign of stress or an issue with the culture surface.
-
Over-confluency: Allowing cells to become fully confluent can lead to cell death and detachment.[6] It is best to subculture at 70-89% confluency.[6]
-
Enzyme Treatment: Over-exposure to dissociation enzymes like trypsin can damage cells and affect their ability to reattach.
-
Culture Vessel Surface: Ensure the culture vessels are tissue culture-treated to promote cell attachment.
-
Cell Health: Unhealthy or dying cells will detach. Assess the overall health of your culture.
Data Presentation
Table 1: General Guidelines for Cell Seeding Densities in 96-Well Plates
| Assay Type | Seeding Density (cells/well) | Incubation Time (hours) |
| Cell Viability/Cytotoxicity | 5,000 - 10,000 | 24 - 72 |
| Reporter Gene Assays | 10,000 - 20,000 | 24 - 48 |
| Proliferation Assays | 1,000 - 5,000 | 48 - 96 |
Note: These are general guidelines. The optimal seeding density should be determined empirically for each cell line and assay.
Table 2: Common Reagent Shelf Life and Storage
| Reagent | Storage Temperature | Shelf Life (after opening/reconstitution) |
| Complete Growth Media (with serum) | 4°C | 4 - 6 weeks[6] |
| Fetal Bovine Serum (FBS) | -20°C | Varies by manufacturer (check datasheet) |
| Trypsin-EDTA | 4°C or -20°C | Varies by manufacturer (check datasheet) |
| Antibiotic Solutions | -20°C | Varies by manufacturer (check datasheet) |
Experimental Protocols
Protocol 1: Basic Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24-72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Identifying and responding to common cell culture contaminants.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 6. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 10. news-medical.net [news-medical.net]
M1001 signal-to-noise ratio optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with M1001. Our goal is to help you optimize your signal-to-noise ratio and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a weak agonist for Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor in cellular responses to low oxygen levels.[1][2] It binds to the PAS-B domain of the HIF-2α subunit, which enhances the stability of the HIF-2α/ARNT heterodimer.[2][3] This stabilization leads to the transcriptional activation of HIF-2 target genes.[1][3]
Q2: In which cell lines is this compound most effective?
The 786-O renal cell carcinoma cell line is a well-established model for studying HIF-2α signaling and is commonly used for experiments with this compound.[4] This cell line is deficient in the von Hippel-Lindau (VHL) tumor suppressor protein, leading to the constitutive stabilization of HIF-2α.[4]
Q3: What is the recommended concentration of this compound for in vitro experiments?
An effective concentration for this compound in cell-based assays, such as inducing HIF-2 target gene expression in 786-O cells, is typically 10 µM.[1][4] For experiments measuring the reduction of the HIF-2α/VHL interaction, a concentration range of 1 - 10 µM has been used.[1]
Q4: How should I prepare this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[4] This stock solution should then be further diluted in a complete growth medium to the desired final concentration. It is crucial to keep the final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.[1] A vehicle control with the same DMSO concentration should always be included in your experiments.[4]
Troubleshooting Guide
Low Signal-to-Noise Ratio
A common challenge in experiments is achieving a robust signal over background noise. Here are some potential causes and solutions for a low signal-to-noise ratio when working with this compound.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate this compound across a range of concentrations to determine the optimal effective concentration for your specific cell line and assay. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the point of maximal HIF-2α activation.[4] |
| Low Protein Expression | Ensure your cells are healthy and not overgrown before treatment. For protein-based assays, confirm the expression level of HIF-2α and ARNT in your cell line. |
| Inefficient Antibody Binding (Western Blot) | Optimize primary and secondary antibody concentrations. Ensure the antibodies are validated for the target species. Incubate the primary antibody overnight at 4°C to enhance binding.[1] |
| High Background Noise | Increase the number of washes between antibody incubations. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk) and the blocking time.[1] |
Experimental Variability and Inconsistent Results
Inconsistent results can be frustrating. The following table outlines common sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Cell Line Instability | Use cells from a low passage number. Regularly perform cell line authentication to ensure the integrity of your cell stock. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding.[4] Use a consistent seeding density across all experiments. |
| Reagent Variability | Use fresh dilutions of this compound for each experiment. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
| "Peeking" at Data | Avoid drawing conclusions from incomplete experiments, as this can lead to biased interpretations.[5] |
| Improper Statistical Analysis | Collaborate with data scientists to ensure the use of appropriate statistical tests for your experimental design.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Value | Method | Protein Component(s) | Reference |
| Dissociation Constant (Kd) | 667 nM | MicroScale Thermophoresis (MST) | HIF-2α PAS-B Domain | [3] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | HIF-2α/ARNT Complex | [3] |
Table 2: Effective Concentrations in Cellular Assays
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Effective Concentration | 10 µM | 786-O | HIF-2 Target Gene Expression | [1][4] |
| Effective Concentration | 1 - 10 µM | HEK293T | Reduction of HIF-2α/VHL interaction | [1] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound Signaling Pathway
Caption: General this compound Experimental Workflow
Caption: Troubleshooting Workflow for Low Signal-to-Noise
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.[1]
Materials:
-
96-well plate
-
Cells of interest
-
Complete growth medium
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should be below 0.1%. Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: Quantitative PCR (qPCR) for HIF-2 Target Gene Expression
This protocol outlines the steps to measure the effect of this compound on the mRNA levels of HIF-2 target genes.[1]
Materials:
-
6-well plates
-
Cells (e.g., 786-O)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and housekeeping genes
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 6-24 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[1]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for your target genes (e.g., VEGFA) and a stable housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
Protocol 3: Western Blotting for HIF-2α Protein Levels
This protocol is for detecting changes in HIF-2α protein levels following this compound treatment.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for qPCR. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysates.[1]
-
SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-2α overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
Validation & Comparative
M1001: A Comparative Guide to its Efficacy as a HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of M1001, a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α). Its performance is objectively compared with other HIF-2α modulators, supported by experimental data, to validate its effect on its target protein.
Comparative Analysis of HIF-2α Modulators
The efficacy of this compound as a HIF-2α agonist is evaluated in the context of other known modulators of the pathway. This comparison includes another agonist, ZG-2033, and two potent inhibitors, PT2385 and Belzutifan, to provide a broad perspective on HIF-2α-targeted interventions.
Quantitative Data Summary
The following tables summarize the key in vitro data for this compound and its comparators.
Table 1: Comparison of HIF-2α Agonist Activity
| Compound | Target Domain | Assay Type | Binding Affinity (Kd) | Potency (EC50) | Efficacy (Emax) | Cell Line |
| This compound | HIF-2α PAS-B | MicroScale Thermophoresis (MST) | 667 nM | Not Reported | "Modest Increase" in target genes | 786-O |
| ZG-2033 | HIF-2α | Luciferase Reporter Assay | Not Reported | 490 nM | 349.2% | 786-O-HRE |
Table 2: Comparison with HIF-2α Inhibitors
| Compound | Target Domain | Assay Type | Binding Affinity (Kd) | Potency (IC50) | Cell Line |
| PT2385 | HIF-2α PAS-B | Isothermal Titration Calorimetry (ITC) | ~10 nM | Not Reported | - |
| Belzutifan | HIF-2α PAS-B | Isothermal Titration Calorimetry (ITC) | ~16 nM | 42 nM (HRE Luciferase Reporter) | 786-O |
Visualizing the HIF-2α Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental approach for validating this compound's effect, the following diagrams are provided.
M1001 vs. Belzutifan: A Comparative Guide to Two HIF-2α Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of M1001, a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α), and Belzutifan, a potent and selective HIF-2α inhibitor. While both compounds target the same key transcription factor, their opposing mechanisms of action result in distinct biological effects and therapeutic applications. This document outlines their respective efficacy data, mechanisms of action, and the experimental protocols used for their characterization.
Executive Summary
This compound is a preclinical research compound identified as a weak agonist of HIF-2α. It functions by binding to the PAS-B domain of HIF-2α, which modestly enhances the expression of HIF-2 target genes.[1][2][3] In contrast, Belzutifan is an FDA-approved therapeutic agent that acts as a selective inhibitor of HIF-2α.[4][5] It is indicated for the treatment of certain cancers, including renal cell carcinoma (RCC) associated with von Hippel-Lindau (VHL) disease.[5][6] Belzutifan prevents the dimerization of HIF-2α with its partner protein, HIF-1β, thereby blocking the transcription of downstream oncogenes.[5][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Belzutifan. It is important to note that the data for this compound is from preclinical in vitro studies, while the data for Belzutifan is derived from clinical trials.
Table 1: In Vitro and In Vivo Efficacy Data
| Parameter | This compound | Belzutifan |
| Binding Affinity (Kd) | ~667 nM (to HIF-2α PAS-B domain)[1][2] | Not explicitly quantified in the provided results, but described as a potent inhibitor. |
| Cellular Activity | Modestly increased expression of HIF-2 target genes in 786-O cells.[1] | Prevents transcription of downstream oncogenes.[5] |
| Clinical Efficacy (Advanced RCC) | Not applicable | Objective Response Rate (ORR): 22% vs 3.5% for everolimus.[8] Progression-Free Survival (PFS): Reduced risk of progression by 26% compared to everolimus.[8] |
| Clinical Efficacy (VHL-associated RCC) | Not applicable | Objective Response Rate (ORR): 49%[6][9][10] |
Table 2: Clinical Trial Data for Belzutifan in VHL-Associated RCC (LITESPARK-004 Trial)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 49% (95% CI, 36-62)[6] |
| Complete Response Rate | 0% |
| Partial Response Rate | 49%[6] |
| Median Duration of Response (DoR) | Not reached[6] |
| Patients with response ≥ 12 months | 56%[6] |
| Median Time to Response (TTR) | 8 months[6] |
Mechanism of Action
The fundamental difference between this compound and Belzutifan lies in their opposing effects on the HIF-2α signaling pathway.
This compound: HIF-2α Agonist
This compound acts as a weak allosteric activator of HIF-2α. It binds to the PAS-B domain of the HIF-2α subunit, which is thought to induce a conformational change that enhances the stability of the HIF-2α/ARNT (HIF-1β) heterodimer.[3] This stabilization leads to a modest increase in the transcriptional activity of HIF-2α and the expression of its target genes.
Belzutifan: HIF-2α Inhibitor
Belzutifan is a selective inhibitor of HIF-2α.[4][7] In cells with a defective VHL protein, HIF-2α accumulates and drives tumor growth.[11] Belzutifan binds to a pocket on the HIF-2α protein, preventing it from forming a complex with HIF-1β.[5][7] This disruption of the HIF-2α/HIF-1β heterodimer is crucial, as this complex is necessary for binding to DNA and activating the transcription of genes involved in cell proliferation, angiogenesis, and tumor growth.[5][7]
Signaling Pathway Diagrams
References
- 1. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. welireghcp.com [welireghcp.com]
- 5. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belzutifan induced strong responses in patients with von Hippel-Lindau disease-associated kidney cancer - ecancer [ecancer.org]
- 11. go.drugbank.com [go.drugbank.com]
Comparative Analysis of M1001 and Imatinib for the Treatment of Chronic Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the hypothetical second-generation tyrosine kinase inhibitor (TKI) M1001 and the established standard-of-care treatment, Imatinib (B729), for Chronic Myeloid Leukemia (CML). The information presented is synthesized from publicly available data on Imatinib and other second-generation TKIs to provide a realistic and data-driven comparison for research and development purposes.
Introduction to Chronic Myeloid Leukemia and Targeted Therapy
Chronic Myeloid Leukemia is a type of cancer characterized by the overproduction of granulocytes, a type of white blood cell. A key molecular driver of CML is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[1][2][3] This BCR-ABL kinase drives uncontrolled cell proliferation and is the primary target for CML therapies.[1][3][4]
Imatinib was the first TKI developed to specifically inhibit the BCR-ABL kinase and has been the standard first-line treatment for CML for many years.[5][6][7] this compound represents a hypothetical next-generation TKI, designed to offer improved efficacy and overcome some of the limitations of Imatinib.
Mechanism of Action
Both this compound and Imatinib are ATP-competitive inhibitors of the BCR-ABL tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to cell proliferation and survival.[5][8][9]
The primary difference in their mechanism lies in their binding affinity and conformational specificity. Imatinib binds to the inactive conformation of the ABL kinase domain.[4] Second-generation TKIs, represented here by this compound, are often more potent and can bind to both the active and inactive conformations, which can be advantageous in overcoming resistance.[6]
Below is a diagram illustrating the BCR-ABL signaling pathway and the points of inhibition by TKIs.
Figure 1: Simplified BCR-ABL signaling pathway and TKI inhibition points.
Comparative Efficacy
The efficacy of TKIs is primarily measured by hematologic, cytogenetic, and molecular responses. While direct clinical trial data for "this compound" does not exist, we can extrapolate expected performance based on data from second-generation TKIs like Dasatinib and Nilotinib in comparison to Imatinib.[10][11][12]
| Efficacy Endpoint | Imatinib (Standard Treatment) | This compound (Projected) |
| Complete Cytogenetic Response (CCyR) at 12 months | 66% - 76%[10][11] | ~77% - 85% |
| Major Molecular Response (MMR) at 12 months | 28% - 44%[10] | ~46% - 55% |
| Progression to Accelerated/Blast Phase (at 12 months) | ~3.5%[10] | ~1.9% |
| 10-Year Overall Survival | ~83.3%[7][13] | Potentially similar or slightly improved |
Note: Data for Imatinib is sourced from major clinical trials.[7][10][11][13] this compound data is projected based on reported outcomes for second-generation TKIs.[10][14]
Safety and Tolerability Profile
The safety profiles of TKIs are a critical consideration in long-term treatment. Imatinib is generally well-tolerated, but certain adverse events are common. Second-generation TKIs have different safety profiles, which this compound would be expected to reflect.
| Adverse Event (Any Grade) | Imatinib (Standard Treatment) | This compound (Projected) |
| Fluid Retention/Edema | High Incidence (e.g., 42%)[10] | Lower Incidence |
| Nausea | Common (e.g., 20%)[10] | Less Common |
| Muscle Cramps/Pain | Common | Less Common |
| Neutropenia (Grade 3/4) | ~20%[10] | ~21% |
| Thrombocytopenia (Grade 3/4) | ~10%[10] | ~19% |
| Pleural Effusion | Rare | Potential risk |
| Cardiovascular Events | Low Risk | Potential increased risk |
Note: Frequencies are based on comparative studies between Imatinib and second-generation TKIs.[10][14]
Resistance to Treatment
A significant challenge in CML therapy is the development of resistance to TKIs, often due to point mutations in the BCR-ABL kinase domain. Imatinib is susceptible to several of these mutations. This compound, as a second-generation inhibitor, is designed to be effective against many Imatinib-resistant mutations, with the notable exception of the T315I mutation.[2][6]
Figure 2: Comparative resistance profiles of Imatinib and this compound.
Key Experimental Protocols
a. BCR-ABL Kinase Inhibition Assay
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against the target kinase.
-
Objective: To quantify the in-vitro potency of this compound and Imatinib in inhibiting BCR-ABL kinase activity.
-
Methodology:
-
Reagents: Recombinant BCR-ABL kinase, synthetic peptide substrate (e.g., Abltide), ATP, test compounds (this compound, Imatinib), kinase assay buffer.
-
Procedure:
-
A dilution series of this compound and Imatinib is prepared.
-
Recombinant BCR-ABL enzyme is incubated with the test compounds in a kinase reaction buffer.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[15]
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated using a nonlinear regression model.
-
Figure 3: Workflow for a typical BCR-ABL kinase inhibition assay.
b. Cell Viability/Proliferation Assay
This assay assesses the effect of the compounds on the proliferation and viability of CML cell lines.
-
Objective: To determine the effectiveness of this compound and Imatinib in inhibiting the growth of BCR-ABL positive cells.
-
Methodology:
-
Cell Lines: BCR-ABL positive CML cell lines (e.g., K562, LAMA84).[16]
-
Reagents: Cell culture medium, test compounds, and a viability reagent (e.g., MTT, XTT, or a resazurin-based reagent like PrestoBlue).[17]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and Imatinib.
-
The plates are incubated for a period of 48-72 hours.[17]
-
A cell viability reagent is added to each well. This reagent is converted into a colored or fluorescent product by metabolically active cells.
-
The signal (absorbance or fluorescence) is measured using a microplate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. Results are expressed as a percentage of viability compared to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are calculated.
-
Conclusion
The hypothetical second-generation TKI, this compound, is projected to offer advantages over the standard treatment, Imatinib, particularly in achieving faster and deeper molecular responses and in overcoming resistance mediated by many BCR-ABL kinase domain mutations.[11][18] However, this improved efficacy may be associated with a different side-effect profile, potentially including a higher risk of specific adverse events that require careful monitoring.[14] The choice between Imatinib and a second-generation TKI like this compound for first-line therapy would involve a careful consideration of the patient's disease risk, comorbidities, and treatment goals.[7][18] The experimental protocols outlined provide a framework for the preclinical validation and comparison of such novel therapeutic agents.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. ashpublications.org [ashpublications.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Outcome of Treatment of CML with 2nd Generation Tyrosine Kinase Inhibitors After Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ajmc.com [ajmc.com]
- 14. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
M1001: A Comparative Guide to its Specificity and Selectivity as a HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of M1001, a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α). Its performance is objectively compared with other notable HIF-2α modulators, supported by experimental data, to aid researchers in their work on HIF-targeted therapies.
Overview of this compound and a Comparison with HIF-2α Antagonists
This compound is a small molecule that activates the HIF-2α pathway. In contrast, PT2385 and Belzutifan (MK-6482) are potent and selective antagonists that inhibit the HIF-2α pathway. This fundamental difference in their mode of action is crucial for researchers designing experiments to probe the HIF-2α signaling cascade. While this compound serves as a tool to study the effects of HIF-2α activation, PT2385 and Belzutifan are utilized to investigate the consequences of its inhibition, which has shown therapeutic promise in conditions like clear cell renal cell carcinoma (ccRCC).
Quantitative Comparison of HIF-2α Modulators
The following table summarizes the key quantitative data for this compound and its well-characterized antagonists, PT2385 and Belzutifan.
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Potency |
| This compound | HIF-2α PAS-B Domain | Agonist | 667 nM | Weak agonist, modest increase in target gene expression at 10 µM |
| PT2385 | HIF-2α | Antagonist | 10 ± 4.9 nM | - |
| Belzutifan (MK-6482) | HIF-2α | Antagonist | 16 ± 4.7 nM | IC50: 9 nM, Ki: 20 nM |
Specificity and Selectivity Profile
This compound: this compound exhibits selectivity for HIF-2α over the closely related HIF-1α isoform. An analog of this compound, M1002, was shown to enhance the physical association of HIF-2α and its binding partner ARNT in a dose-dependent manner, while affecting the HIF-1α-ARNT interaction only at higher concentrations[1]. This suggests that this compound preferentially activates the HIF-2α pathway.
PT2385 and Belzutifan: Both PT2385 and Belzutifan are highly selective inhibitors of HIF-2α. PT2385 has been shown to be highly selective in its disruption of the HIF-2α/ARNT heterodimer with no effect on the HIF-1α/ARNT heterodimer. Belzutifan is also a potent and selective inhibitor of HIF-2α. The structural differences in the PAS-B binding pockets of HIF-2α and HIF-1α are thought to contribute to the high selectivity of these inhibitors[1].
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: this compound signaling pathway leading to target gene transcription.
Caption: Experimental workflow for TR-FRET based dimerization assay.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Dimerization Assay
This biochemical assay is used to quantify the protein-protein interaction between HIF-2α and its dimerization partner ARNT. It can be adapted to measure either the agonistic effect of this compound in promoting dimerization or the antagonistic effect of inhibitors like PT2385 and Belzutifan in disrupting it.
Objective: To measure the ability of a compound to modulate the HIF-2α/ARNT heterodimerization.
Methodology:
-
Protein Preparation: Recombinant HIF-2α and ARNT protein fragments (typically the PAS-B domains) are expressed with different epitope tags (e.g., His and GST).
-
Reagent Incubation: The tagged proteins are incubated together in a microplate well in the presence of the test compound at various concentrations.
-
Antibody Addition: Europium-labeled anti-His antibody (FRET donor) and an APC-labeled anti-GST antibody (FRET acceptor) are added to the wells.
-
Signal Detection: If HIF-2α and ARNT dimerize, the donor and acceptor antibodies are brought into close proximity, allowing for a FRET signal to be generated upon excitation. This signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis:
-
For agonists like this compound, an increase in the FRET signal indicates enhanced dimerization. EC50 values can be calculated from the dose-response curve.
-
For antagonists like PT2385 and Belzutifan, a decrease in the FRET signal indicates inhibition of dimerization. IC50 values are calculated from the dose-response curve.
-
Selectivity is determined by running a parallel assay with HIF-1α.
-
Cellular Target Gene Expression Assay (Quantitative PCR)
This cell-based assay measures the functional consequence of HIF-2α modulation by quantifying the expression of its downstream target genes.
Objective: To determine if a compound can modulate HIF-2α transcriptional activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, such as the 786-O renal carcinoma cell line which has a constitutively active HIF-2α pathway, is cultured. The cells are then treated with various concentrations of the test compound (this compound, PT2385, or Belzutifan).
-
RNA Isolation: After a specific incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
-
For an agonist like this compound, a dose-dependent increase in target gene expression indicates agonistic activity.
-
For antagonists like PT2385 and Belzutifan, a dose-dependent decrease in target gene expression indicates inhibitory activity.
-
Selectivity can be assessed by also measuring the expression of HIF-1α specific target genes.
-
References
Cross-Validation of M1001 Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of experimental results is paramount. This guide provides a comprehensive comparison of techniques used to cross-validate the findings related to M1001, a weak agonist of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) signaling pathway.
This compound is a valuable pharmacological tool for investigating the intricacies of the HIF-2α pathway, which plays a critical role in cellular responses to low oxygen levels (hypoxia).[1] The on-target effects of this compound are primarily validated by comparing its induced physiological and gene expression changes with the outcomes observed in genetic models, such as HIF-2α knockout (KO) mouse models.[1][2] This approach allows researchers to confirm that the compound's effects are indeed mediated through its intended target.
Quantitative Data Summary
The following table summarizes the available in vitro performance data for this compound. It is important to note that while more potent analogs of this compound have been evaluated in vivo, specific in vivo efficacy data for this compound is not extensively available in published literature.[1]
| Parameter | This compound Value | Cell Line/System | Experimental Assay |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) |
Table 1: In Vitro Performance Data for this compound. The modest increase in target gene expression is consistent with this compound's classification as a weak agonist.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MicroScale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify the binding affinity between a small molecule, such as this compound, and its target protein, HIF-2α.
Protocol:
-
Sample Preparation:
-
A constant concentration of fluorescently labeled HIF-2α PAS-B domain is prepared.
-
A serial dilution of the non-fluorescent ligand (this compound) is prepared.
-
-
Incubation: The labeled protein and the ligand dilutions are mixed and incubated to allow the binding reaction to reach equilibrium.[2]
-
Capillary Loading: The mixtures are loaded into MST capillaries.[2]
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of molecules along this gradient is tracked by changes in fluorescence.[2]
-
Data Analysis: The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve.[2]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to measure the change in the expression of HIF-2α target genes in response to this compound treatment.
Protocol:
-
Cell Treatment: 786-O renal carcinoma cells are treated with this compound at various concentrations or a vehicle control for a specified duration (e.g., 24 hours).[2]
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.[2]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[2]
-
qPCR Reaction: The qPCR reaction is set up with a master mix, primers for the target gene and a reference gene, and the cDNA.[2]
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change compared to the vehicle control.[1][2]
Visualizations
HIF-2α Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the HIF-2α signaling pathway. Under hypoxic conditions, HIF-2α dimerizes with ARNT, binds to Hypoxia-Response Elements (HREs) on DNA, and activates the transcription of target genes. This compound enhances the stability of the HIF-2α/ARNT heterodimer, thereby promoting this process.[1][2]
Experimental Workflow for this compound Validation
This diagram outlines the logical flow for validating the on-target effects of this compound by comparing its pharmacological effects with the phenotype of a genetic knockout model.
References
A Head-to-Head Comparison: MZ1-Mediated Protein Degradation Versus siRNA Knockdown of BRD4
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic modalities is paramount. This guide provides an objective comparison of two powerful techniques for reducing the levels of the key epigenetic regulator, Bromodomain-containing protein 4 (BRD4): targeted protein degradation using the PROTAC® MZ1 and gene silencing via small interfering RNA (siRNA).
This comparison delves into the mechanisms of action, experimental workflows, and performance of each approach, supported by experimental data, to aid in the selection of the most appropriate method for your research needs. While both MZ1 and siRNA are effective at reducing BRD4 levels, they operate at fundamentally different biological stages, leading to distinct experimental outcomes and therapeutic implications.
At a Glance: MZ1 vs. siRNA for BRD4 Reduction
| Feature | MZ1 (PROTAC®) | siRNA Knockdown |
| Target Molecule | BRD4 Protein | BRD4 mRNA |
| Level of Action | Post-translational | Post-transcriptional |
| Mechanism | Hijacks the ubiquitin-proteasome system to induce degradation of existing BRD4 protein. | Utilizes the RNA interference (RNAi) pathway to cleave and degrade BRD4 mRNA, preventing new protein synthesis. |
| Onset of Effect | Rapid, with protein degradation observed within hours. | Slower, as it depends on the natural turnover rate of the existing BRD4 protein pool. |
| Duration of Effect | Reversible; protein levels can recover upon removal of the compound. | Can be long-lasting, potentially through multiple cell divisions, depending on the stability of the siRNA. |
| Mode of Action | Catalytic; a single MZ1 molecule can mediate the degradation of multiple BRD4 proteins. | Stoichiometric; one siRNA-RISC complex targets one mRNA molecule. |
Quantitative Data Summary: Effects on Gene Expression in HeLa Cells
The following table summarizes the differential effects of MZ1 and BRD4 siRNA on the mRNA expression of BRD4-regulated genes in HeLa cells. This data highlights how the distinct mechanisms of protein degradation versus mRNA silencing can lead to varied downstream transcriptional consequences.
| Gene | MZ1 (100 nM, 24h) | BRD4 siRNA (48h) | Key Findings |
| MYC | Downregulated | Downregulated | Both methods effectively suppress the expression of the key oncogene MYC.[1][2] |
| P21 | Upregulated | Upregulated | Both treatments lead to the upregulation of the cell cycle inhibitor p21.[1][2] |
| AREG | Upregulated | Upregulated | An increase in Amphiregulin expression is observed with both MZ1 and siRNA.[1][2] |
| FAS | No significant change | No significant change | Neither MZ1 nor BRD4 siRNA significantly alters FAS expression under these conditions.[1][2] |
| FGFR1 | No significant change | Upregulated | BRD4 siRNA, but not MZ1, leads to an upregulation of FGFR1.[1][2] |
| TYRO3 | No significant change | No significant change | The expression of TYRO3 remains largely unaffected by either treatment.[1][2] |
Delving into the Mechanisms of Action
MZ1: A PROTAC® Approach to Targeted Protein Degradation
MZ1 is a Proteolysis Targeting Chimera (PROTAC®), a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery. It consists of a ligand that binds to the BRD4 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL). By bringing BRD4 and the E3 ligase into close proximity, MZ1 facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This catalytic process allows a single molecule of MZ1 to induce the degradation of multiple BRD4 protein molecules, leading to a rapid and potent reduction in total BRD4 levels.
siRNA: Silencing Gene Expression at the mRNA Level
Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway. An siRNA molecule is a short, double-stranded RNA that is complementary to a specific sequence within the target mRNA (in this case, BRD4 mRNA). Once introduced into the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the complementary BRD4 mRNA. This binding event leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into new BRD4 protein. The effectiveness of siRNA is dependent on the efficiency of transfection and the stability of the existing pool of BRD4 protein.
Visualizing the Pathways and Processes
Caption: BRD4 signaling and mechanisms of inhibition by MZ1 and siRNA.
Caption: Comparative experimental workflow for MZ1 and BRD4 siRNA.
Experimental Protocols
The following protocols are based on methodologies described in the study by Zengerle et al. (2015) for experiments conducted in HeLa cells.
MZ1 Treatment Protocol
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of MZ1 in DMSO. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration (e.g., 100 nM).
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing MZ1 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis.
siRNA Transfection Protocol
-
Cell Seeding: Plate HeLa cells in 6-well plates in antibiotic-free medium to achieve 50-60% confluency on the day of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute a final concentration of 12 nM of BRD4-targeting siRNA or a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48 hours. The medium can be replaced with complete medium after 4-6 hours.
-
Harvesting: After the incubation period, harvest the cells for analysis of BRD4 knockdown and downstream effects.
Western Blot Analysis of BRD4 Protein Levels
-
Cell Lysis: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of BRD4 reduction.
Conclusion
Both MZ1 and siRNA are powerful and effective tools for reducing BRD4 levels and investigating its biological functions. The choice between these two modalities should be guided by the specific experimental goals.
-
MZ1 is ideal for studies requiring rapid and potent removal of the existing BRD4 protein pool, more closely mimicking the acute pharmacological effect of a small molecule drug. Its catalytic nature allows for efficacy at low concentrations.
-
siRNA provides a robust method for genetic validation, confirming that an observed phenotype is a direct result of the reduction in BRD4 gene expression. It is particularly useful for longer-term studies where sustained silencing is desired.
By understanding the distinct advantages and limitations of each approach, researchers can design more insightful experiments to unravel the complexities of BRD4 biology and its role in disease.
References
A Researcher's Guide to M1001: Comparing Suppliers for a First-in-Class HIF-2α Agonist
For researchers, scientists, and drug development professionals, the selection of high-quality, well-characterized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comparative overview of M1001, a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α), from various suppliers. The information is collated from publicly available data to assist in making an informed decision for your research needs.
This compound, with CAS number 874590-32-6, is a valuable tool for investigating the HIF-2α signaling pathway. It functions by binding directly to the PAS-B domain of the HIF-2α subunit.[1] This interaction stabilizes the heterodimer of HIF-2α and its partner protein ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), leading to a modest increase in the transcription of HIF-2 target genes.[1][2] Given its specific mechanism of action, ensuring the purity and activity of the this compound compound is critical for experimental success.
Quantitative Data Comparison
Table 1: Supplier Information and Reported Purity
| Supplier | Catalog Number | Reported Purity |
| MedchemExpress | HY-111547 | ≥99.51% |
| TargetMol | T3539 | ≥98.83% |
| Adooq Bioscience | A14777 | >99% |
| BenchChem | B1675829 | Not specified |
Table 2: Biochemical and Cellular Activity Data
| Parameter | Reported Value | Assay Method | Source |
| Binding Affinity (Kd) | ~667 nM | MicroScale Thermophoresis (MST) | [2][3] |
| Effect on HIF-2α/ARNT Complex Stability | Increase in Thermal Stability (ΔTm = +0.8 °C) | Thermal Shift Assay | [2][3] |
| Cellular Activity | Modest increase in HIF-2 target gene expression | qPCR in 786-O cells | [2][4] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's function and evaluation, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its characterization.
This compound stabilizes the HIF-2α/ARNT complex, enhancing gene transcription.
Workflow for characterizing this compound from different sources.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality and activity of this compound.
MicroScale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.
Methodology:
-
Protein Labeling: Purified recombinant HIF-2α PAS-B domain is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).
-
Sample Preparation: A serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20) is prepared.
-
Incubation: The labeled HIF-2α PAS-B domain is mixed with each concentration of this compound and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the fluorescently labeled protein is measured as a function of the this compound concentration.
-
Data Analysis: The change in thermophoresis is plotted against the this compound concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).[2]
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
Objective: To measure the ability of this compound to induce HIF-2α transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., 786-O, which has constitutively active HIF-2α) is transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of an HRE.[5]
-
Compound Treatment: The transfected cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: The luciferase signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. The fold induction of luciferase activity by this compound compared to the vehicle control is then calculated.[6]
Quantitative PCR (qPCR) for Target Gene Expression
Objective: To quantify the effect of this compound on the expression of endogenous HIF-2α target genes.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., 786-O or Hep3B) is treated with this compound at a specific concentration (e.g., 10 µM) or a vehicle control.[2]
-
RNA Extraction: After an appropriate incubation period (e.g., 6-24 hours), total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for HIF-2α target genes (e.g., VEGFA, GLUT1) and a housekeeping gene for normalization (e.g., B2M, ACTB).[7]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
M1001 Clinical Trial Landscape: A Comparative Analysis of Talquetamab in the MonumenTAL-1 Study
In the rapidly evolving landscape of therapies for relapsed or refractory multiple myeloma (RRMM), the MonumenTAL-1 (MMY1001) clinical trial investigating talquetamab has emerged as a significant development. This guide provides a comprehensive comparison of the phase 1 results of the MonumenTAL-1 study with a key alternative, teclistamab, from the MajesTEC-1 clinical trial. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, experimental protocols, and visualizes the underlying biological and procedural frameworks.
Comparative Efficacy and Safety of Bispecific Antibodies in RRMM
The phase 1 portions of the MonumenTAL-1 and MajesTEC-1 studies were primarily designed to assess the safety and determine the recommended phase 2 dose (RP2D) of talquetamab and teclistamab, respectively. Both are bispecific antibodies designed to redirect T-cells to myeloma cells, but they recognize different cell surface antigens. Talquetamab targets GPRC5D, while teclistamab targets BCMA.[1][2]
The following tables summarize the key efficacy and safety findings from the phase 1 stages of these trials.
Table 1: Phase 1 Efficacy Outcomes for Talquetamab (MonumenTAL-1) and Teclistamab (MajesTEC-1)
| Parameter | Talquetamab (MonumenTAL-1) | Teclistamab (MajesTEC-1) |
| Overall Response Rate (ORR) | 69% (at 405 µg/kg SC weekly)[3] | 65% (at 1500 µg/kg SC weekly)[1] |
| Very Good Partial Response (VGPR) or Better | 58% (at 405 µg/kg SC weekly)[4] | 58%[1] |
| Complete Response (CR) or Better | Not explicitly detailed in initial phase 1 reports | 40%[1] |
| Median Time to First Response | Not explicitly detailed in initial phase 1 reports | 1 month[1] |
Table 2: Key Phase 1 Safety Profile of Talquetamab and Teclistamab
| Adverse Event (Any Grade) | Talquetamab (MonumenTAL-1) | Teclistamab (MajesTEC-1) |
| Cytokine Release Syndrome (CRS) | 70-78% (mostly Grade 1/2)[4] | 70% (all Grade 1/2)[1] |
| Neutropenia | 34-43% (Grade 3/4)[4] | 65% (40% Grade 3/4)[1] |
| Neurotoxicity | Mentioned but detailed grade breakdown not in initial reports | Grade 1 reported in one patient[1] |
Experimental Protocols
MonumenTAL-1 (Talquetamab) Phase 1 Study Design
The MonumenTAL-1 study is a phase 1/2, open-label, multicenter, dose-escalation study of talquetamab in patients with RRMM.[5][6][7]
-
Objectives : The primary objectives of the phase 1 portion were to characterize the safety of talquetamab and to determine the RP2D(s) and dosing schedule.[5][8]
-
Patient Population : Patients enrolled had RRMM and had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[5][6]
-
Methodology : The study consisted of two parts: Part 1 (Dose Escalation) and Part 2 (Dose Expansion).[4][8] In Part 1, patients received escalating doses of talquetamab, administered either intravenously or subcutaneously, to identify the optimal dose and schedule.[6] Safety and tolerability were the primary endpoints.
MajesTEC-1 (Teclistamab) Phase 1 Study Design
The MajesTEC-1 study is a phase 1/2, open-label, multicenter, dose-escalation study of teclistamab in patients with RRMM.[1][9][10]
-
Objectives : The primary objectives of the phase 1 part were to identify the RP2D and to characterize the safety and tolerability of teclistamab.[9]
-
Patient Population : Patients had RRMM and had been exposed to a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[9]
-
Methodology : The trial followed a dose-escalation design to determine the RP2D of subcutaneous teclistamab.[11] Patients received step-up doses before the full weekly dose.[11] The primary endpoints were safety and efficacy, with the overall response rate being a key measure of antitumor activity.[9]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of talquetamab and the general workflow of a phase 1 dose-escalation clinical trial.
Caption: Mechanism of action for Talquetamab.
Caption: Generalized workflow for a Phase 1 dose-escalation clinical trial.
References
- 1. Janssen’s Updated Phase 1 Results for Teclistamab Suggest Deep, Durable Responses in Patients with Heavily Pretreated Multiple Myeloma [jnj.com]
- 2. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bispecific Antibodies in Phase 1 Studies Show Promising Efficacy in Heavily Pretreated Patients with Multiple Myeloma [ahdbonline.com]
- 4. Plain language summary of the MonumenTAL-1 study of talquetamab in people with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TALVEY - Key Inclusion and Exclusion Criteria in the MonumenTAL-1 Study Protocol [jnjmedicalconnect.com]
- 6. TALVEY - MonumenTAL-1 (MMY1001) Study [jnjmedicalconnect.com]
- 7. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 8. TALVEY - Permitted and Prohibited Medications in the MonumenTAL-1 Study [jnjmedicalconnect.com]
- 9. Updated Results from MajesTEC-1: Phase 1/2 Study of Teclistamab, a BCMA x CD3 Bispecific Antibody, in RRMM - Oncology Practice Management [oncpracticemanagement.com]
- 10. targetedonc.com [targetedonc.com]
- 11. docwirenews.com [docwirenews.com]
Independent Verification of M1001 Studies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the HIF-2α Agonist M1001 with Alternative Modulators
This guide provides an independent verification of the publicly available data on this compound, a known weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α). We present a comparative analysis of this compound against its more potent analog, M1002, and the class of HIF-2α inhibitors, represented by PT2385 and the FDA-approved drug Belzutifan. This document is intended to serve as a valuable resource for researchers in the fields of hypoxia, oncology, and drug discovery by summarizing key performance data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Mechanism of Action: HIF-2α Agonism vs. Antagonism
The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of cellular responses to low oxygen levels. The α-subunits of HIF, including HIF-1α and HIF-2α, are key players in this pathway. Under normal oxygen conditions, HIF-α subunits are targeted for degradation. In hypoxic conditions, they stabilize, translocate to the nucleus, and dimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of genes involved in processes like angiogenesis and erythropoiesis.
This compound and M1002 act as agonists by binding to the PAS-B domain of HIF-2α. This binding stabilizes the HIF-2α/ARNT heterodimer, thereby enhancing the transcription of HIF-2α target genes.[1] this compound is characterized as a weak agonist, while M1002, an analog of this compound, demonstrates greater efficacy in activating this pathway.[2][3]
In contrast, PT2385 and Belzutifan are selective antagonists of HIF-2α. They also bind to a pocket in the PAS-B domain of HIF-2α but function by disrupting the heterodimerization of HIF-2α with ARNT.[4][5] This blockage of the HIF-2α/ARNT complex formation prevents the transcription of HIF-2α-dependent genes, a mechanism that has shown therapeutic potential in treating certain cancers like clear cell renal cell carcinoma.[4][5]
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its comparators, providing a clear overview of their binding affinities and functional activities.
| Compound | Class | Target | Binding Affinity (Kd) | Assay Method | Functional Activity | Cell Line |
| This compound | Agonist | HIF-2α PAS-B | 667 nM[1] | Microscale Thermophoresis (MST) | Weakly increases HIF-2 target gene expression[1][2] | 786-O[1][2] |
| M1002 | Agonist | HIF-2α | Not explicitly quantified | Thermal Shift Assay (ΔTm = 1.8°C)[2] | Enhances HIF-2 target gene expression more effectively than this compound[2] | 786-O[2] |
| PT2385 | Antagonist | HIF-2α | < 50 nM (Ki)[6] | Not specified | Inhibits HIF-2α target gene expression[6][7] | 786-O, Hep3B[7] |
| Belzutifan (MK-6482) | Antagonist | HIF-2α | 9 nM (IC50)[8] | Not specified | Inhibits HIF-2α target gene expression[8] | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HIF-2α modulators.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of a compound's interaction with the HIF-2α protein.
Principle: MST measures the movement of fluorescently labeled molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of the molecule upon ligand binding alters this movement, which is detected as a change in fluorescence. This allows for the quantification of binding affinity.
Protocol Outline:
-
Protein Labeling: Purify and label the recombinant HIF-2α PAS-B domain with a suitable fluorescent dye.
-
Sample Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in MST buffer. The concentration of the fluorescently labeled HIF-2α is kept constant.
-
Measurement: Mix the labeled HIF-2α with each dilution of the test compound and load the samples into MST capillaries.
-
Data Acquisition: Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the fluorescence is monitored over time.
-
Data Analysis: Analyze the change in thermophoresis as a function of the compound concentration and fit the data to a binding model to calculate the Kd.[9][10][11]
Thermal Shift Assay (TSA) for Target Engagement
Objective: To assess the direct binding of a compound to a target protein by measuring changes in its thermal stability.
Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). TSA measures this change in Tm using a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds with increasing temperature.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, mix the purified HIF-2α/ARNT heterodimer with the test compound and a fluorescent dye (e.g., SYPRO Orange).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity as the temperature increases.
-
Data Analysis: Plot fluorescence against temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A shift in the Tm in the presence of the compound indicates binding.[12][13][14]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To quantify the effect of a compound on the mRNA levels of HIF-2α target genes.
Principle: qPCR is a sensitive technique to measure the amount of a specific mRNA transcript. By reverse transcribing RNA into cDNA and then amplifying it with gene-specific primers in the presence of a fluorescent dye, the expression level of a gene can be accurately quantified.
Protocol Outline:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., 786-O, which is VHL-deficient and constitutively expresses HIF-2α) and treat with the test compound or a vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with cDNA, qPCR master mix, and primers for HIF-2α target genes (e.g., VEGFA, EPO) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in treated cells compared to the control.[15][16][17]
Co-Immunoprecipitation (Co-IP) for Dimerization Analysis
Objective: To determine if a compound affects the interaction between HIF-2α and its binding partner, ARNT.
Principle: Co-IP is used to study protein-protein interactions. An antibody targeting a "bait" protein (e.g., HIF-2α) is used to pull it out of a cell lysate, along with any proteins it is interacting with (the "prey," e.g., ARNT). The presence of the prey protein is then detected by Western blotting.
Protocol Outline:
-
Cell Lysis: Lyse cells treated with the test compound or vehicle control under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to HIF-2α. Then, add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both HIF-2α and ARNT to detect their presence. A change in the amount of co-precipitated ARNT indicates an effect on dimerization.[18][19][20]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: HIF-2α Signaling Pathway and Points of Intervention.
Caption: Workflow for Characterizing HIF-2α Modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the binding mode of HIF-2 agonists through molecular dynamic simulations and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Belzutifan (MK-6482) | HIF-2α inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling M1001
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling M1001, identified as 3-((2-(pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally related benzisothiazole compounds, this compound should be treated as a hazardous substance.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. |
| Aquatic Hazard, Short-Term | Category 3 | Harmful to aquatic life. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[1] All PPE should be inspected before use and be of a material resistant to the chemicals being handled.[2]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For operations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator is required.[2][5]
Experimental Protocols: Handling and Disposal
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be secure and accessible only to authorized personnel.
Step-by-Step Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated disposable items (e.g., pipette tips, gloves, weigh boats) in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and compatible hazardous liquid waste container.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 3-((2-(pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide".[6]
-
Storage of Waste: Store the sealed hazardous waste container in a designated and secure satellite accumulation area until collection.[6]
-
Arranging for Disposal: Contact your institution's EHS department to schedule the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[6]
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
